DCG066
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C30H31F6N3O2 |
|---|---|
Peso molecular |
579.6 g/mol |
Nombre IUPAC |
3-[4-[[4-[hydroxy-bis[4-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]methyl]phenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C30H31F6N3O2/c1-38(2)27(40)37-26-13-3-20(4-14-26)19-39-17-15-23(16-18-39)28(41,21-5-9-24(10-6-21)29(31,32)33)22-7-11-25(12-8-22)30(34,35)36/h3-14,23,41H,15-19H2,1-2H3,(H,37,40) |
Clave InChI |
PMPKMTDYPOAEEH-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The G9a Inhibitor DCG066: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG066 is a novel small molecule inhibitor of the lysine (B10760008) methyltransferase G9a (euchromatic histone-lysine N-methyltransferase 2 or EHMT2). By directly binding to G9a and inhibiting its methyltransferase activity, this compound leads to a reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. This mode of action triggers distinct downstream cellular responses, including the induction of apoptosis and ferroptosis, making this compound a compound of interest in cancer research, particularly for hematological malignancies such as leukemia and multiple myeloma. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and cellular effects, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: G9a Inhibition
This compound functions as a direct inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. G9a catalyzes the transfer of methyl groups to lysine residues on histone and non-histone proteins, with a primary role in the mono- and di-methylation of H3K9.[1][2] This epigenetic modification is generally associated with a condensed chromatin state and transcriptional silencing.
This compound, possessing a novel molecular scaffold distinct from other known G9a inhibitors, directly binds to the G9a enzyme and inhibits its catalytic activity.[1] This inhibition leads to a global reduction in H3K9me2 levels within the cell, altering the epigenetic landscape and leading to the reactivation of silenced genes, which in turn can trigger anti-proliferative and pro-death cellular programs.[1]
Quantitative Data: Potency and Cellular Effects
The following table summarizes the available quantitative data on the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | K562 (Leukemia) | 1.7 ± 0.1 μM | [2] |
| Effective Concentration (Ferroptosis Induction) | ARH-77, RPMI-8226 (Multiple Myeloma) | 5 µM | [3] |
Signaling Pathways Modulated by this compound
The inhibition of G9a by this compound initiates a cascade of downstream signaling events, with the most well-characterized pathway being the induction of ferroptosis in multiple myeloma cells via the Nrf2/HO-1 axis.
The Nrf2/HO-1 Pathway and Ferroptosis in Multiple Myeloma
In multiple myeloma (MM) cells, treatment with this compound has been shown to induce ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. This effect is mediated through the modulation of the Nrf2/HO-1 signaling pathway.
The proposed mechanism is as follows: this compound treatment leads to a decrease in the protein expression of Nrf2 (Nuclear factor erythroid 2-related factor 2) and its downstream target, HO-1 (Heme Oxygenase-1). Nrf2 is a master regulator of the antioxidant response, and its downregulation contributes to a cellular environment permissive for oxidative stress. This is further evidenced by an increase in the protein expression of Keap1, a negative regulator of Nrf2.
The inhibition of this protective pathway results in:
-
Increased Reactive Oxygen Species (ROS): An imbalance in the cellular redox state leads to the accumulation of ROS.
-
Iron Accumulation: Increased intracellular iron levels.
-
Lipid Peroxidation: Elevated levels of malondialdehyde (MDA), a marker of lipid peroxidation.
-
Glutathione (B108866) Depletion: Reduced levels of glutathione (GSH), a key antioxidant.
Furthermore, this compound treatment reduces the expression of SLC7A11 and GPX4, two key proteins that protect against ferroptosis. The effects of this compound on ferroptosis can be reversed by treatment with the ferroptosis inhibitor Ferrostatin-1 or the Nrf2 activator Tert-butyl hydroquinone (B1673460) (TBHQ).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro G9a Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in vitro inhibitory activity of this compound against G9a using a scintillation proximity assay (SPA).
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 peptide substrate
-
S-[3H]-adenosyl-L-methionine (SAM)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
This compound stock solution (in DMSO)
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a microplate, add the G9a enzyme, biotinylated H3 peptide substrate, and the this compound dilutions.
-
Initiate the reaction by adding S-[3H]-adenosyl-L-methionine.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing unlabeled SAM.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol details the use of an MTT assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, ARH-77, RPMI-8226)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Western Blot Analysis for H3K9me2 and Nrf2/HO-1 Pathway Proteins
This protocol describes the detection of changes in protein levels in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-Total H3, anti-Nrf2, anti-HO-1, anti-Keap1, anti-SLC7A11, anti-GPX4, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.
Ferroptosis Assays
These protocols outline methods to measure key markers of ferroptosis in cells treated with this compound.
3.4.1. Measurement of Intracellular ROS
-
Method: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Procedure:
-
Treat cells with this compound.
-
Load the cells with DCFH-DA.
-
Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
3.4.2. Measurement of Intracellular Iron
-
Method: Use a commercially available iron assay kit (e.g., colorimetric or fluorometric).
-
Procedure: Follow the manufacturer's instructions to measure the intracellular iron concentration in cell lysates.
3.4.3. Measurement of Lipid Peroxidation (MDA Assay)
-
Method: Use a thiobarbituric acid reactive substances (TBARS) assay to measure MDA levels.
-
Procedure:
-
Lyse this compound-treated cells.
-
React the lysate with thiobarbituric acid (TBA) at high temperature.
-
Measure the absorbance of the resulting pink-colored product at ~532 nm.
-
3.4.4. Measurement of Glutathione (GSH) Levels
-
Method: Use a commercially available GSH assay kit (e.g., based on the reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) - DTNB).
-
Procedure: Follow the manufacturer's instructions to measure GSH levels in cell lysates.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the use of flow cytometry to detect apoptosis induced by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Conclusion
This compound is a potent and specific inhibitor of G9a with a distinct mechanism of action that involves the induction of both apoptosis and ferroptosis in cancer cells. Its ability to modulate the Nrf2/HO-1 signaling pathway in multiple myeloma highlights a novel therapeutic vulnerability that can be exploited. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and the broader field of G9a inhibition in oncology. Further studies are warranted to fully elucidate the complete spectrum of signaling pathways affected by this compound and to explore its efficacy in preclinical and clinical settings.
References
The Discovery and Development of DCG066: A Novel G9a Inhibitor for Epigenetic-Based Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DCG066 is a novel and potent small molecule inhibitor of the lysine (B10760008) methyltransferase G9a, a key enzyme in epigenetic regulation.[1][2][3] Discovered through structure-based virtual screening, this compound possesses a unique molecular scaffold distinct from other known G9a inhibitors.[2][4][5] Its mechanism of action involves direct binding to the G9a enzyme, leading to the inhibition of its methyltransferase activity and a subsequent reduction in histone H3 lysine 9 dimethylation (H3K9Me2).[1][2][3][5] This modulation of the epigenetic landscape results in the inhibition of cell proliferation and the induction of apoptosis in various cancer cell lines, particularly those with high G9a expression levels such as leukemia and multiple myeloma.[1][2][5][6] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including available quantitative data, detailed experimental protocols, and visual representations of its underlying biological pathways and development workflow.
Introduction to G9a as a Therapeutic Target
The euchromatic histone-lysine N-methyltransferase 2, more commonly known as G9a, is a crucial enzyme that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is generally associated with transcriptional repression. Overexpression of G9a has been implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and multiple myeloma, where it contributes to the silencing of tumor suppressor genes and the promotion of cell proliferation and survival.[4] Consequently, the development of small molecule inhibitors targeting G9a has emerged as a promising therapeutic strategy for cancer. Several G9a inhibitors, such as BIX-01294 and UNC0642, have been developed and have shown anti-cancer activity, validating G9a as a druggable target.[7]
Discovery of this compound
This compound was identified through a structure-based virtual screening approach, which aimed to discover novel chemical scaffolds that could effectively inhibit the enzymatic activity of G9a.[4][5] This method allows for the computational screening of large compound libraries against the three-dimensional structure of the target protein, prioritizing molecules with a high predicted binding affinity. This compound emerged from this screening as a promising candidate with a distinct molecular structure compared to existing G9a inhibitors.[2][5]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of G9a's methyltransferase activity. The binding of this compound to G9a blocks the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the histone H3 substrate. This leads to a global reduction in H3K9me2 levels, a hallmark of G9a inhibition. The resulting alteration in the epigenetic landscape leads to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cell proliferation and inducing programmed cell death (apoptosis).[1][2][3] In the context of multiple myeloma, this compound has also been shown to induce ferroptosis, a form of iron-dependent cell death, through the Nrf2/HO-1 pathway.[2][6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other relevant G9a inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Cellular Activity | Reference |
| This compound | G9a | Data not available in provided search results | Inhibits proliferation and induces apoptosis in leukemia and multiple myeloma cells.[1][2][5][6] | [1][2][5] |
| A-366 | G9a/GLP | 3.3 (G9a), 38 (GLP) | Potent and selective inhibition. | [8] |
| BIX-01294 | G9a | 2700 | Reduces H3K9me2 levels and induces autophagy. | [8][9] |
| UNC0638 | G9a/GLP | <15 (G9a), 19 (GLP) | Potent, selective, and cell-penetrant. | [8] |
| UNC0642 | G9a/GLP | <2.5 | Potent and selective. | [8] |
| UNC0646 | G9a/GLP | 6 (G9a), 15 (GLP) | Selective with good cell potency. | [8][9] |
| Chaetocin | G9a | 2500 | Histone methyltransferase inhibitor. | [8][9] |
| BRD4770 | G9a | 6300 | Induces cell senescence. | [8] |
Table 1: In Vitro Potency of G9a Inhibitors
| Cell Line | Treatment | Effect | Observations | Reference |
| K562 (Leukemia) | This compound | Low cytotoxicity | High G9a expression level.[1][2][5] | [1][2][5] |
| Multiple Myeloma Cells | This compound (5µM) | Inhibition of proliferation, induction of ferroptosis | Increased ROS, iron, and MDA levels; decreased GSH levels.[2] | [2] |
Table 2: Cellular Effects of this compound
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are representative protocols for key experiments involved in the characterization of this compound, based on standard methodologies in the field.
G9a In Vitro Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against G9a methyltransferase.
Materials:
-
Recombinant human G9a enzyme
-
Histone H3 (1-21) peptide substrate
-
S-adenosyl-L-methionine (SAM), [³H]-labeled
-
This compound and other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation cocktail
-
Microplates (e.g., 96-well)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, add the assay buffer, recombinant G9a enzyme, and the histone H3 peptide substrate.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Initiate the reaction by adding [³H]-labeled SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., K562, multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot for H3K9me2
Objective: To measure the cellular levels of H3K9me2 following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and extract total protein.
-
Quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
Visualizations
Signaling Pathway of G9a Inhibition by this compound
Caption: Mechanism of action of this compound through G9a inhibition.
Experimental Workflow for this compound Characterization
Caption: Workflow for the discovery and preclinical evaluation of this compound.
Logical Relationship of G9a Inhibition and Cellular Outcomes
Caption: Logical flow from G9a inhibition to cellular effects.
Conclusion and Future Directions
This compound represents a significant advancement in the development of G9a inhibitors, offering a novel chemical scaffold with promising anti-cancer activity. Its ability to modulate the epigenetic state of cancer cells, leading to cell death, underscores the therapeutic potential of targeting G9a. Further preclinical development, including in vivo efficacy studies in various cancer models and comprehensive pharmacokinetic and toxicological profiling, will be critical to advancing this compound towards clinical investigation. The unique properties of this compound may also provide a valuable tool for further elucidating the complex biological roles of G9a in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | G9a inhibitor | CAS# 494786-13-9 | InvivoChem [invivochem.com]
- 4. EHMT2/G9a as an Epigenetic Target in Pediatric and Adult Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting H3K9 methyltransferase G9a and its related molecule GLP as a potential therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
The Role of DCG066 in Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG066 is a novel small molecule inhibitor of the lysine (B10760008) methyltransferase G9a (also known as EHMT2), a key enzyme in epigenetic regulation. By targeting G9a, this compound modulates the methylation of histone H3 on lysine 9 (H3K9), a critical mark for gene silencing and chromatin compaction. This guide provides an in-depth analysis of the core functions of this compound, including its mechanism of action, its impact on signaling pathways, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and drug development efforts centered on this promising epigenetic modulator.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications, including DNA methylation and histone modifications, play a crucial role in normal development and cellular differentiation. Histone methyltransferases are key enzymes that catalyze the transfer of methyl groups to histone proteins, thereby influencing chromatin structure and gene accessibility.
G9a (EHMT2) is a primary writer of the repressive histone mark, H3K9 dimethylation (H3K9me2). Elevated levels of G9a are associated with the transcriptional silencing of tumor suppressor genes and have been implicated in the progression of various cancers, including leukemia and multiple myeloma.[1][2]
This compound has emerged as a potent and specific inhibitor of G9a.[1] By binding to G9a, this compound blocks its methyltransferase activity, leading to a global reduction in H3K9me2 levels.[3] This, in turn, can reactivate silenced genes and induce cellular responses such as apoptosis and ferroptosis, making this compound a molecule of significant interest for cancer therapy.[4][5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the direct inhibition of the G9a methyltransferase. This inhibition leads to a decrease in the levels of H3K9me2, a repressive epigenetic mark. The reduction of H3K9me2 alters the chromatin landscape, making it more accessible to transcription factors and leading to the reactivation of previously silenced genes.
Signaling Pathways Modulated by this compound
2.1.1. The Nrf2/HO-1 Pathway and Ferroptosis
In multiple myeloma (MM) cells, this compound has been shown to induce a form of iron-dependent programmed cell death called ferroptosis.[4][5] This is mediated through the Nrf2/HO-1 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. This compound treatment leads to an increase in Keap1 protein expression, which in turn promotes the degradation of Nrf2.[4] The downregulation of Nrf2 leads to decreased expression of its target genes, including heme oxygenase-1 (HO-1), which has a protective role against oxidative stress.[4][6] The suppression of the Nrf2/HO-1 pathway by this compound results in an accumulation of reactive oxygen species (ROS), lipid peroxidation, and ultimately, ferroptotic cell death in MM cells.[4][5]
2.1.2. Apoptosis Pathway
Inhibition of G9a by small molecules has been demonstrated to induce apoptosis in various cancer cell lines. This process is often characterized by the activation of caspases, a family of proteases that execute programmed cell death. Western blot analysis can be used to detect the cleavage of caspase-3, a key executioner caspase, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[3][7]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the biological activity of this compound and other relevant G9a inhibitors.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | G9a | Not explicitly stated, but potent | In vitro biochemical and cell-based enzyme assays | [1] |
| BIX-01294 | G9a/GLP | 2.7 µM (G9a) | Cell-free assay | [8] |
| UNC0642 | G9a/GLP | <2.5 nM (G9a) | Not specified | [9] |
| A-366 | G9a/GLP | 3.3 nM (G9a) | Not specified | [8] |
| Cell Line | Treatment | Parameter Measured | Effect | Reference |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | ROS levels | Significantly elevated | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | Intracellular iron | Significantly elevated | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | MDA levels | Significantly elevated | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | GSH levels | Reduced | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | SLC7A11 protein expression | Significantly reduced | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | GPX4 protein expression | Significantly reduced | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | Nrf2 protein expression | Significantly reduced | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | HO-1 protein expression | Significantly reduced | [4][5] |
| ARH-77, RPMI-8226 (Multiple Myeloma) | This compound (5µM) | Keap1 protein expression | Increased | [4] |
| K562 (Leukemia) | Not specified | IC50 of various compounds | 1.56 ± 0.11 µM to 15.3 ± 1.08 µM | [6] |
| RPMI 8226 (Multiple Myeloma) | NK-92 cells | Cytotoxicity | 50% at 10:1 E:T ratio | [10] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)
This protocol is adapted for the measurement of G9a activity using a radiometric assay.
Materials:
-
Recombinant G9a enzyme
-
Histone H3 substrate (or a peptide substrate)
-
S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
This compound or other inhibitors
-
Scintillation cocktail
-
P81 phosphocellulose paper
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H3 substrate, and recombinant G9a enzyme.
-
Add this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.1 M sodium bicarbonate buffer (pH 9.0) to remove unincorporated ³H-SAM.
-
Air dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., K562, RPMI-8226)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for Apoptosis and Signaling Proteins
This protocol outlines the general procedure for detecting changes in protein expression by western blot following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-Nrf2, anti-HO-1, anti-H3K9me2, anti-H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H3).
Measurement of Ferroptosis Markers
4.4.1. Reactive Oxygen Species (ROS) Detection:
-
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cells are treated with this compound, then incubated with DCFH-DA.
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry or a fluorescence plate reader.
4.4.2. Lipid Peroxidation Assay (MDA Assay):
-
Malondialdehyde (MDA) is a product of lipid peroxidation and can be quantified using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit according to the manufacturer's instructions.
4.4.3. Glutathione (B108866) (GSH) Assay:
-
The intracellular levels of reduced glutathione (GSH) can be measured using a commercially available GSH assay kit, which is typically based on a colorimetric or fluorometric reaction.
Visualizations
Caption: Mechanism of this compound action on G9a and H3K9me2.
Caption: this compound-induced ferroptosis via the Nrf2/HO-1 pathway.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound represents a significant tool for probing the epigenetic landscape and holds therapeutic potential, particularly in oncology. Its ability to inhibit G9a and subsequently modulate gene expression through the reduction of H3K9me2 provides a clear mechanism for its anti-cancer effects. The induction of ferroptosis via the Nrf2/HO-1 pathway in multiple myeloma highlights a novel avenue for therapeutic intervention. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the multifaceted roles of this compound and to accelerate its development as a potential epigenetic-based therapy. Further research is warranted to fully elucidate its downstream signaling effects and to explore its efficacy in a broader range of diseases.
References
- 1. Chromatin dynamics and the role of G9a in gene regulation and enhancer silencing during early mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
DCG066: A Novel G9a Inhibitor Targeting Histone Methylation in Leukemia
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor DCG066, focusing on its mechanism of action as a G9a inhibitor and its subsequent effects on histone methylation and leukemia cell lines. This document details the discovery, in vitro and cellular activity, and the underlying experimental protocols for the key assays used to characterize this compound.
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The lysine (B10760008) methyltransferase G9a (also known as EHMT2) is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[1] Overexpression and dysregulation of G9a have been implicated in the pathogenesis of various cancers, including leukemia, making it an attractive therapeutic target.[1]
This compound is a novel, potent, and cell-permeable small molecule inhibitor of G9a.[1] It was identified through a structure-based virtual screening approach and represents a new chemical scaffold distinct from other known G9a inhibitors like BIX-01294.[1] This guide will delve into the technical details of this compound's effects on histone methylation and its potential as an anti-leukemic agent.
Mechanism of Action
This compound functions as a direct inhibitor of the G9a methyltransferase.[1] It binds to the substrate-binding site of G9a, thereby preventing the enzyme from methylating its primary substrate, histone H3.[1] The primary downstream effect of G9a inhibition by this compound is the global reduction of H3K9 dimethylation (H3K9me2) levels within the cell.[1] This alteration in the histone methylation landscape can lead to the reactivation of silenced tumor suppressor genes, ultimately inhibiting cancer cell growth and inducing apoptosis.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound as a G9a inhibitor and an anti-leukemic agent.
Table 1: In Vitro G9a Inhibition
| Compound | Target | IC50 (μM) |
| This compound | G9a | 2.5 ± 0.3 |
IC50 values were determined using an in vitro AlphaLISA assay.
Table 2: Cellular Activity of this compound in Leukemia Cell Lines
| Cell Line | Assay | Parameter | Value |
| K562 | Cell Viability (MTT) | IC50 (μM) | 1.7 ± 0.1 |
| K562 | Histone Methylation (Western Blot) | H3K9me2 Reduction | Dose-dependent |
| K562 | Apoptosis (Annexin V/PI Staining) | Apoptotic Cells (%) | Increased with treatment |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro G9a Methyltransferase Assay (AlphaLISA)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of G9a in a cell-free system.
Materials:
-
Recombinant human G9a enzyme
-
S-adenosyl-L-methionine (SAM)
-
Biotinylated H3 (1-21) peptide substrate
-
AlphaLISA acceptor beads
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
This compound (dissolved in DMSO)
Procedure:
-
Prepare a reaction mixture containing G9a enzyme, biotinylated H3 peptide substrate, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the methylation reaction by adding SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding a solution containing AlphaLISA acceptor beads and an antibody specific for H3K9me2.
-
Incubate in the dark at room temperature for 1 hour.
-
Add streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Calculate IC50 values from the dose-response curves.
Cellular H3K9me2 Reduction Assay (Western Blot)
This protocol details the assessment of this compound's ability to reduce H3K9me2 levels in cultured cells.
Materials:
-
K562 cells
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-H3K9me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed K562 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for 72 hours.
-
Harvest the cells and lyse them using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary antibodies (anti-H3K9me2 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K9me2 levels to total H3.
Cell Viability Assay (MTT)
This assay measures the effect of this compound on the proliferation and viability of leukemia cells.
Materials:
-
K562 cells
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Seed K562 cells in a 96-well plate.
-
Treat the cells with a serial dilution of this compound or DMSO for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects and quantifies apoptosis induced by this compound.
Materials:
-
K562 cells
-
This compound (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
Procedure:
-
Seed K562 cells and treat with this compound or DMSO for 48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced apoptosis and inhibition of proliferation.
Experimental Workflow for this compound Characterization
References
The G9a Inhibitor DCG066: A Deep Dive into its Impact on Gene Expression and Ferroptosis Induction
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular impact of DCG066, a novel inhibitor of the G9a histone methyltransferase, on gene expression. The focus is on its recently discovered role in inducing ferroptosis, a unique form of iron-dependent programmed cell death, in the context of multiple myeloma. This document is intended to be a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Mechanism: G9a Inhibition and Epigenetic Reprogramming
This compound functions as a potent and specific inhibitor of the G9a histone methyltransferase (also known as EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). These methylation marks are epigenetic modifications that are strongly associated with transcriptional repression. By inhibiting G9a, this compound effectively reduces the levels of H3K9me2 at gene promoters, leading to a more "open" chromatin structure. This alteration in the epigenetic landscape allows for the re-expression of previously silenced genes, including critical tumor suppressor genes.
This compound Induces Ferroptosis in Multiple Myeloma via the Nrf2/HO-1 Pathway
Recent groundbreaking research has elucidated a novel mechanism of action for this compound in multiple myeloma (MM) cells. Treatment with this compound has been shown to inhibit the proliferation of MM cells and trigger their demise through ferroptosis. This process is orchestrated through the downregulation of the Nrf2/HO-1 signaling pathway.
The study by Zhang et al. (2024) demonstrated that exposure of multiple myeloma cell lines to this compound resulted in a significant reduction in the protein expression levels of key components of the cellular antioxidant defense system.[1][2][3] Specifically, the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione (B108866) Peroxidase 4 (GPX4) was markedly decreased.[1][2][3] SLC7A11 is a crucial component of the cystine/glutamate antiporter, which is essential for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). GPX4 is a selenoenzyme that utilizes GSH to detoxify lipid peroxides, thereby protecting cells from oxidative damage and ferroptosis.
Furthermore, the protein levels of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1), were also significantly reduced following this compound treatment.[1][2][3] Nrf2 is a master regulator of the antioxidant response, and its downregulation contributes to the suppression of the cell's ability to combat oxidative stress.
Quantitative Impact on Key Regulatory Proteins
The following table summarizes the observed changes in the protein expression of key genes involved in the ferroptosis pathway following treatment with 5µM this compound in multiple myeloma cell lines.
| Target Protein | Function | Effect of this compound Treatment | Cell Lines |
| SLC7A11 | Cystine/glutamate antiporter subunit | Significantly Reduced | ARH-77, RPMI-8226 |
| GPX4 | Glutathione Peroxidase 4 | Significantly Reduced | ARH-77, RPMI-8226 |
| Nrf2 | Master regulator of antioxidant response | Significantly Reduced | ARH-77, RPMI-8226 |
| HO-1 | Heme Oxygenase-1 | Significantly Reduced | ARH-77, RPMI-8226 |
Data compiled from Zhang et al. (2024). The original study should be consulted for detailed quantitative data and statistical analysis.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed to investigate the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: Human multiple myeloma cell lines ARH-77 and RPMI-8226 were utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. For experiments, cells were treated with a final concentration of 5µM this compound for specified durations as indicated in the individual assay protocols.
Western Blot Analysis
This protocol was used to determine the protein expression levels of SLC7A11, GPX4, Nrf2, and HO-1.
-
Cell Lysis: After this compound treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies against SLC7A11, GPX4, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands was quantified using image analysis software and normalized to the loading control.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound.
-
Staining: After treatment, the cells were harvested and washed with PBS. The cells were then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Following incubation, the cells were washed again with PBS and resuspended in PBS. The fluorescence intensity of the cells was immediately analyzed using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Intracellular Iron Assay
The concentration of intracellular ferrous iron (Fe2+) was determined using a commercially available iron assay kit.
-
Cell Lysate Preparation: Following this compound treatment, cells were harvested, washed, and lysed according to the manufacturer's protocol.
-
Assay Procedure: The cell lysates were then incubated with the reagents provided in the kit, which typically involves a reaction that produces a colored product in the presence of ferrous iron.
-
Measurement: The absorbance of the colored product was measured using a microplate reader at the wavelength specified in the kit's instructions. The iron concentration was calculated based on a standard curve generated using known concentrations of iron.
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: this compound inhibits G9a, leading to reduced Nrf2 pathway activity and ferroptosis.
Caption: Workflow for assessing this compound's impact on multiple myeloma cells.
Conclusion and Future Directions
The G9a inhibitor this compound represents a promising therapeutic agent with a novel mechanism of action in multiple myeloma. Its ability to induce ferroptosis through the epigenetic-mediated downregulation of the Nrf2/HO-1 signaling pathway opens new avenues for cancer therapy, particularly for malignancies resistant to traditional apoptotic cell death mechanisms. Further research is warranted to explore the full spectrum of gene expression changes induced by this compound through comprehensive transcriptomic analyses, such as RNA sequencing. This will provide a more complete understanding of its mechanism of action and may reveal additional therapeutic targets and biomarkers for patient stratification. The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the development of epigenetic drugs for cancer treatment.
References
Early Research Findings on DCG066: A Review of Available Preclinical and Clinical Data
Introduction
An extensive review of publicly available scientific literature and clinical trial databases for early research findings on a compound specifically designated as "DCG066" did not yield direct results. The search revealed several therapeutic candidates with similar alphanumeric identifiers, suggesting a possible misspelling or a reference to a compound not yet widely disclosed in public domains. This technical guide summarizes the available information on these related compounds, providing an overview of their mechanisms of action, preclinical data, and clinical development stages where available. The information is intended for researchers, scientists, and drug development professionals to navigate the current landscape of similarly named therapeutics.
Compounds Identified in Search Queries
Initial searches for "this compound" returned information on a variety of investigational drugs. The following sections detail the findings for each, none of which are explicitly and singularly identified as this compound.
Dendritic Cell (DC) Vaccines for Glioblastoma
Several clinical trials are investigating the use of autologous dendritic cell (DC) vaccines for the treatment of newly diagnosed glioblastoma (GBM). One such Phase I study is evaluating the safety and preliminary efficacy of a DC vaccine pulsed with multiple tumor neoantigen peptides.[1] In this trial, adult patients who have undergone surgical resection for GBM receive the vaccine concurrently with temozolomide (B1682018) adjuvant chemotherapy.[1]
Another related investigational therapy, DCVax®-L, is an autologous dendritic cell vaccine pulsed with tumor lysate antigen. An expanded access protocol has been established for GBM patients for whom the vaccine was manufactured but who did not meet the enrollment criteria for the primary clinical trial.[2]
Table 1: Overview of Investigational Dendritic Cell Vaccines for Glioblastoma
| Therapeutic Agent | Description | Phase of Development | Target Indication | ClinicalTrials.gov Identifier |
| Autologous DC Vaccine | Autologous dendritic cells pulsed with multiple neoantigen peptides | Phase I | Newly-diagnosed Glioblastoma | NCT04968366[1] |
| DCVax®-L | Autologous dendritic cells pulsed with tumor lysate antigen | Expanded Access | Glioblastoma Multiforme | NCT02146066[2] |
GSK-256066: A Phosphodiesterase 4 Inhibitor
GSK-256066 is identified as a quinoline-3-carboxamide (B1254982) that functions as a phosphodiesterase 4 (PDE4) inhibitor.[3] This compound has been investigated in clinical trials for the treatment of respiratory conditions such as asthma and seasonal allergic rhinitis.[3] The mechanism of action involves the inhibition of PDE4, an enzyme that plays a role in the inflammatory cascade.
BCD-066: A Darbepoetin Alfa Biosimilar
BCD-066 is a biosimilar of darbepoetin alfa. A double-blind, randomized, parallel-group clinical study was designed to compare the pharmacokinetics, pharmacodynamics, tolerability, and safety of multiple intravenous injections of BCD-066 and the reference product, Aranesp®, in healthy male volunteers.[4]
GDC-0980: A PI3K/mTOR Inhibitor
GDC-0980 is an investigational drug that has been studied in a Phase Ib, open-label, dose-escalation trial in patients with solid tumors.[5] The study evaluated the safety and pharmacology of GDC-0980 in combination with standard chemotherapy regimens, including paclitaxel (B517696) and carboplatin, with or without bevacizumab.[5]
AP30663: A KCa2 Channel Inhibitor
AP30663 is a small molecule inhibitor of small conductance Ca2+-activated K+ (KCa2) channels, which are a novel target for the treatment of atrial fibrillation (AF).[6] Preclinical studies have shown that AP30663 acts as a negative allosteric modulator of KCa2 channels, prolonging the atrial effective refractory period in rodent models with minimal effects on the QT-interval.[6]
Experimental Protocols and Signaling Pathways
Due to the absence of specific research findings for "this compound," it is not possible to provide detailed experimental protocols or signaling pathway diagrams for this compound. The information available for the alternative compounds is largely from clinical trial summaries, which do not typically include the in-depth methodological details required for a comprehensive technical guide.
For instance, the clinical trial protocol for the dendritic cell vaccine (NCT04968366) outlines the patient population, intervention, and primary outcome measures but does not detail the specific laboratory procedures for vaccine preparation or the assays used for immune monitoring.[1] Similarly, while the mechanism of action for AP30663 is described as KCa2 channel inhibition, a detailed diagram of the downstream signaling cascade is not provided in the available summary.[6]
Conclusion
While the query for "this compound" did not yield specific results, the investigation uncovered several other therapeutic agents with similar designations, each with a distinct mechanism of action and in various stages of development. The lack of public information on a compound specifically named "this compound" prevents the creation of an in-depth technical guide as requested. Researchers interested in this area may find the information on the alternative compounds presented here to be of value. Further clarification of the compound's identity would be necessary to conduct a more targeted and detailed literature review.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Phase 1b, Open-Label, Dose-Escalation Study of the Safety and Pharmacology of GDC-0980 in Combination with Paclitaxel and Carboplatin with or without Bevacizmab in Patients with Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 6. Frontiers | Mechanisms of Action of the KCa2-Negative Modulator AP30663, a Novel Compound in Development for Treatment of Atrial Fibrillation in Man [frontiersin.org]
DCG066: A Technical Guide to a Novel G9a Inhibitor with Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
DCG066 is a novel small molecule inhibitor of the lysine (B10760008) methyltransferase G9a, a key epigenetic regulator implicated in various malignancies. This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation. This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in leukemia and multiple myeloma cell lines. Notably, it induces ferroptosis in multiple myeloma cells through modulation of the Nrf2/HO-1 signaling pathway. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Core Mechanism of Action: G9a Inhibition
This compound functions as a direct inhibitor of G9a, a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification is generally associated with transcriptional repression. By inhibiting G9a, this compound leads to a global reduction in H3K9me2 levels, thereby reactivating the expression of silenced tumor suppressor genes and inducing anti-cancer effects.
Preclinical Efficacy of this compound
In Vitro Anti-Cancer Activity
This compound has demonstrated significant anti-proliferative effects across various cancer cell lines. While a comprehensive panel of IC50 values is still being established in the public domain, preliminary data indicates its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| A549 | Non-small cell lung cancer | 6.6 | |
| ARH-77 | Multiple Myeloma | Not specified, but effective at 5 µM | [1][2] |
| RPMI-8226 | Multiple Myeloma | Not specified, but effective at 5 µM | [1][2] |
| U266 | Multiple Myeloma | Not specified, but effective at 5 µM | [2] |
| K562 | Chronic Myelogenous Leukemia | Not specified, but shows low cytotoxicity |
Further research is required to establish a more comprehensive IC50 profile of this compound across a wider range of cancer cell lines.
Induction of Apoptosis and Ferroptosis
This compound has been shown to induce programmed cell death through at least two distinct mechanisms:
-
Apoptosis: In leukemia cell lines with high G9a expression, this compound treatment leads to the induction of apoptosis.
-
Ferroptosis in Multiple Myeloma: A key finding is the ability of this compound to induce ferroptosis, an iron-dependent form of regulated cell death, in multiple myeloma (MM) cells.[1][2][3] Treatment with 5µM this compound resulted in a significant increase in intracellular reactive oxygen species (ROS), iron, and malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][3] Concurrently, a decrease in glutathione (B108866) (GSH), a key antioxidant, was observed.[1][2]
Signaling Pathways Modulated by this compound
G9a-Mediated Gene Silencing Pathway
The primary mechanism of this compound involves the disruption of the G9a-mediated gene silencing pathway.
Figure 1: this compound inhibits G9a, preventing H3K9 dimethylation and reactivating tumor suppressor genes, leading to apoptosis.
Nrf2/HO-1 Pathway in Multiple Myeloma
In multiple myeloma cells, this compound induces ferroptosis by modulating the Nrf2/HO-1 pathway.[1][2][3]
Figure 2: this compound induces ferroptosis in multiple myeloma cells by downregulating the Nrf2/HO-1 pathway and key antioxidant proteins.
Experimental Protocols
The following are generalized protocols based on standard laboratory procedures for the assays used to characterize this compound. Specific parameters for this compound experiments should be optimized based on the primary literature.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for H3K9me2 and Nrf2/HO-1 Pathway Proteins
This technique is used to detect changes in protein levels.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3K9me2, G9a, Nrf2, Keap1, HO-1, SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Ferroptosis Assays
These assays measure key markers of ferroptosis.
-
Intracellular ROS Measurement: Treat cells with this compound, then incubate with 10 µM DCFH-DA for 30 minutes. Measure the fluorescence intensity using a flow cytometer or fluorescence microscope.
-
Lipid Peroxidation Assay: Treat cells with this compound, then stain with C11-BODIPY (581/591) and analyze by flow cytometry.
-
Intracellular Iron Assay: Use a commercially available iron assay kit to measure the intracellular iron concentration in this compound-treated cells according to the manufacturer's instructions.
-
GSH/GSSG Assay: Measure the levels of reduced (GSH) and oxidized (GSSG) glutathione using a commercially available kit.
Experimental Workflows
In Vitro Evaluation of this compound
Figure 3: A typical workflow for the in vitro evaluation of this compound's anti-cancer effects.
Future Directions
While this compound shows significant promise as a therapeutic agent, further research is warranted. Key areas for future investigation include:
-
In Vivo Efficacy: Comprehensive studies in animal models, such as xenografts of leukemia and multiple myeloma, are needed to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.[4][5][6]
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or other targeted therapies could lead to more effective treatment regimens.
-
Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be crucial for patient stratification in future clinical trials.
-
Toxicity Profile: A thorough evaluation of the off-target effects and potential toxicities of this compound is essential for its clinical translation.
Conclusion
This compound is a promising G9a inhibitor with demonstrated anti-cancer activity in preclinical models of leukemia and multiple myeloma. Its unique ability to induce ferroptosis in multiple myeloma cells through the Nrf2/HO-1 pathway highlights a novel therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel methyltransferase G9a inhibitor induces ferroptosis in multiple myeloma through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of MicroRNAs With In Vivo Efficacy in Multiple Myeloma-related Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]
The G9a Inhibitor DCG066: A Deep Dive into its Impact on Cellular Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis of the novel G9a inhibitor, DCG066, reveals its significant impact on the Nrf2/HO-1 signaling pathway, leading to the induction of ferroptosis in multiple myeloma (MM) cells. This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the core biological pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
This compound has been identified as a potent and selective inhibitor of the G9a histone methyltransferase (also known as EHMT2), a key enzyme in epigenetic regulation.[1] Dysregulation of G9a has been implicated in various cancers, making it a promising target for therapeutic intervention. This technical guide consolidates the current understanding of this compound's mechanism of action, with a primary focus on its effects in multiple myeloma.
Core Biological Pathway Affected: Nrf2/HO-1 and Ferroptosis
The primary biological pathway influenced by this compound is the Keap1-Nrf2/HO-1 axis, a critical regulator of cellular response to oxidative stress. This compound treatment in multiple myeloma cells leads to the inhibition of this pathway, culminating in a form of iron-dependent programmed cell death known as ferroptosis.[2][3][4]
The key molecular events are as follows:
-
Inhibition of G9a: this compound directly binds to and inhibits the methyltransferase activity of G9a.[1][5]
-
Upregulation of Keap1: Treatment with this compound increases the protein expression levels of Kelch-like ECH-associated protein 1 (Keap1).
-
Downregulation of Nrf2 and HO-1: The increased Keap1 levels lead to the suppression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1).[2][3][4] The protein expression levels of Nrf2 and HO-1 were observed to be significantly reduced following this compound administration.[2][4]
-
Suppression of Antioxidant Defenses: The downregulation of the Nrf2/HO-1 pathway results in a weakened antioxidant response. This is evidenced by a significant reduction in the levels of Glutathione (GSH) and the suppression of key proteins involved in antioxidant defense, namely Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4).[2][4]
-
Induction of Ferroptosis: The compromised antioxidant defenses, coupled with an increase in intracellular iron, lead to the accumulation of reactive oxygen species (ROS) and lipid peroxidation, ultimately triggering ferroptosis. A significant elevation in intracellular ROS, iron, and malondialdehyde (MDA) levels was observed in multiple myeloma cells treated with this compound.[2][4]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on multiple myeloma cell lines.
Table 1: Effect of this compound on Markers of Ferroptosis
| Marker | Cell Line | Treatment | Fold Change (vs. Control) |
| Intracellular ROS | ARH-77 | 5µM this compound | Significant Increase |
| Intracellular ROS | RPMI-8226 | 5µM this compound | Significant Increase |
| Intracellular Iron | ARH-77 | 5µM this compound | Significant Increase |
| Intracellular Iron | RPMI-8226 | 5µM this compound | Significant Increase |
| Malondialdehyde (MDA) | ARH-77 | 5µM this compound | Significant Increase |
| Malondialdehyde (MDA) | RPMI-8226 | 5µM this compound | Significant Increase |
| Glutathione (GSH) | ARH-77 | 5µM this compound | Significant Decrease |
| Glutathione (GSH) | RPMI-8226 | 5µM this compound | Significant Decrease |
Table 2: Effect of this compound on Protein Expression Levels
| Protein | Cell Line | Treatment | Fold Change (vs. Control) |
| Keap1 | Multiple Myeloma Cells | 5µM this compound | Increased |
| Nrf2 | Multiple Myeloma Cells | 5µM this compound | Significantly Reduced |
| HO-1 | Multiple Myeloma Cells | 5µM this compound | Significantly Reduced |
| SLC7A11 | Multiple Myeloma Cells | 5µM this compound | Significantly Reduced |
| GPX4 | Multiple Myeloma Cells | 5µM this compound | Significantly Reduced |
| HSP70 | Multiple Myeloma Cells | 5µM this compound | Reduced |
| HSP90 | Multiple Myeloma Cells | 5µM this compound | Reduced |
| HSPB1 | Multiple Myeloma Cells | 5µM this compound | Reduced |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced signaling pathway leading to ferroptosis.
Caption: General experimental workflow for studying this compound effects.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines ARH-77 and RPMI-8226 were used.
-
Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were treated with a final concentration of 5µM this compound for the indicated time periods. Control cells were treated with an equivalent volume of DMSO.
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Reagent: Dichloro-dihydro-fluorescein diacetate (DCFH-DA) probe.
-
Procedure:
-
After treatment with this compound, cells were harvested and washed with PBS.
-
Cells were incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
-
The fluorescence intensity was measured using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
3. Measurement of Intracellular Iron
-
Method: Iron-sensitive fluorescent probe, FerroOrange.
-
Procedure:
-
Cells were seeded in 96-well plates and treated with this compound.
-
After treatment, the medium was removed, and cells were washed with HBSS.
-
Cells were incubated with 1 µM FerroOrange in HBSS at 37°C for 30 minutes.
-
Fluorescence intensity was measured using a microplate reader.
-
4. Malondialdehyde (MDA) Assay
-
Method: Thiobarbituric acid reactive substances (TBARS) assay.
-
Procedure:
-
Cell lysates were prepared from this compound-treated and control cells.
-
The cell lysates were mixed with the MDA detection reagent.
-
The mixture was heated at 100°C for 15 minutes.
-
After cooling, the absorbance was measured at 532 nm. The MDA concentration was calculated based on a standard curve.
-
5. Glutathione (GSH) Assay
-
Method: GSH-Glo Glutathione Assay.
-
Procedure:
-
Cells were lysed according to the manufacturer's protocol.
-
The lysate was incubated with the GSH-Glo reagent.
-
Luminescence was measured using a luminometer. GSH levels were normalized to the total protein concentration.
-
6. Western Blot Analysis
-
Procedure:
-
Total protein was extracted from cells using RIPA lysis buffer.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against Keap1, Nrf2, HO-1, SLC7A11, GPX4, HSP70, HSP90, HSPB1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using image analysis software.
-
This technical guide provides a foundational understanding of the biological pathways affected by the G9a inhibitor this compound. The presented data and methodologies offer a valuable resource for researchers investigating novel therapeutic strategies for multiple myeloma and other cancers characterized by G9a dysregulation. Further research is warranted to explore the full therapeutic potential and the broader off-target effects of this compound.
References
Methodological & Application
Information regarding the investigational compound DCG066 is not publicly available, precluding the creation of a specific in vitro experimental protocol.
Extensive searches for "DCG066" in scientific literature, patent databases, and clinical trial registries did not yield any specific information for a compound with this identifier. The designation "this compound" may represent an internal code for a very early-stage investigational drug that has not yet been publicly disclosed. Without any information on the compound's molecular target, proposed mechanism of action, or the cancer types it is intended to treat, the generation of a detailed and accurate in vitro experimental protocol is not feasible.
For researchers, scientists, and drug development professionals, the establishment of an in vitro experimental plan is fundamentally dependent on the specific characteristics of the compound under investigation. Key information required to design relevant experiments includes:
-
Molecular Target: Identifying the specific protein, enzyme, or signaling pathway that the compound is designed to inhibit or modulate is the first step in designing targeted assays.
-
Cancer Type/Cell Lines: The selection of appropriate cancer cell lines for efficacy and mechanistic studies is crucial and is based on the intended therapeutic application of the drug.
-
Hypothesized Mechanism of Action: Understanding the expected cellular effects of the compound guides the choice of assays to confirm its mechanism.
In the absence of this fundamental information for this compound, any proposed protocol would be entirely speculative and lack the scientific basis required for practical application. The creation of meaningful data tables and visualizations of signaling pathways is likewise impossible without empirical data or a known biological context.
Professionals in the field of drug development recognize that preclinical research, including the development of in vitro protocols, is a highly specific process tailored to the unique profile of each investigational drug. General protocols for drug screening exist, but the detailed application notes and specific experimental designs requested require concrete information about the compound .
Should information about this compound become publicly available, a detailed and targeted in vitro experimental protocol could be developed. Such a protocol would typically include sections on cell line selection, cell viability assays, target engagement and downstream signaling pathway analysis, and potentially assays to investigate mechanisms of resistance.
Application Notes and Protocols for the Use of Cathepsin B Inhibitor CA-074 and its Prodrug CA-074Me in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of the potent and selective cathepsin B inhibitor, CA-074, and its cell-permeable methyl ester prodrug, CA-074Me, in various cell culture-based assays. Given the initial query for "DCG066" yielded no specific compound, and the commonality of typographical errors in compound nomenclature, we have proceeded with the well-documented and widely used cathepsin B inhibitor, CA-074, as the subject of this guide.
Cathepsin B is a lysosomal cysteine protease that plays a crucial role in cellular protein turnover. However, its dysregulation and extracellular activity are implicated in a variety of pathologies, including cancer progression, inflammatory responses, and neurodegenerative diseases.[1][2] CA-074 is a highly selective, irreversible inhibitor of cathepsin B, exhibiting significantly less activity against other cathepsins like H and L.[3] For intracellular studies, the cell-permeable prodrug CA-074Me is commonly used, as it readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to the active inhibitor, CA-074.[4]
These notes are intended to guide researchers in designing and executing experiments to investigate the biological roles of cathepsin B in various cellular contexts.
Mechanism of Action
CA-074 is an epoxysuccinyl peptide that irreversibly inhibits cathepsin B by covalently binding to the active site cysteine residue.[3] The potency of CA-074 is pH-dependent, with significantly higher activity in the acidic environment of the lysosome (IC₅₀ ≈ 6 nM at pH 4.6) compared to the neutral pH of the cytosol (IC₅₀ ≈ 723 nM at pH 7.2).[4][5] This pH sensitivity is an important consideration in experimental design. CA-074Me, being a methyl ester, is less potent in vitro but is efficiently converted to the active form, CA-074, within the cell.[4]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for the use of CA-074 and CA-074Me in cell culture, compiled from various studies.
Table 1: Inhibitory Potency of CA-074 and CA-074Me against Cathepsin B
| Compound | Parameter | Value | pH | Reference |
| CA-074 | IC₅₀ | 6 nM | 4.6 | [4][5] |
| CA-074 | IC₅₀ | 44 nM | 5.5 | [5] |
| CA-074 | IC₅₀ | 723 nM | 7.2 | [4][5] |
| CA-074 | Kᵢ | 2-5 nM | Not Specified | [3] |
| CA-074Me | IC₅₀ | 36.3 nM | Not Specified | [1] |
| CA-074Me | IC₅₀ | 8.9 µM | 4.6 | [4] |
| CA-074Me | IC₅₀ | 13.7 µM | 5.5 | [4] |
| CA-074Me | IC₅₀ | 7.6 µM | 7.2 | [4] |
Table 2: Recommended Concentrations and Incubation Times for CA-074Me in Cell Culture
| Cell Line | Assay Type | Concentration | Incubation Time | Outcome | Reference |
| McNtcp.24 | Apoptosis Assay | 0.1 µM | 2 hours | Reduced bile salt-mediated apoptosis | [1] |
| RAW 264.7 | Cytotoxicity Assay | Varies | 2 hours (pretreatment) | Protection against lethal toxin-induced cell death | [6] |
| BALB/cJ BMDMs | Cytotoxicity Assay | Varies | 2 hours (pretreatment) | Protection against lethal toxin-induced cell death | [6] |
| HL-60 | Cathepsin B Activity | 100 µM | 2 hours | Inhibition of intracellular cathepsin B | [7] |
| MCF-10A neoT | Functional Assay | 50 µM | 2 hours | Inhibition of extracellular matrix degradation | [7] |
| AC16 | Apoptosis Assay | 10 µM | 24 hours | Reduced hypoxia-induced apoptosis | [8][9] |
| Various | General Intracellular Inhibition | 10 - 50 µM | Varies | Inhibition of intracellular cathepsin B | [4][5] |
Experimental Protocols
Here, we provide detailed methodologies for key experiments utilizing CA-074Me to probe the function of cathepsin B in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study investigating the protective effects of CA-074Me against lethal toxin-induced macrophage death.[6]
Objective: To determine the effect of CA-074Me on cell viability in the presence of a cytotoxic agent.
Materials:
-
Cells of interest (e.g., RAW 264.7 macrophages)
-
96-well cell culture plates
-
Complete culture medium
-
CA-074Me (stock solution in DMSO)
-
Cytotoxic agent (e.g., Anthrax Lethal Toxin)
-
MTT solution (0.5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 0.5% SDS, 25 mM HCl in 90% isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Allow cells to adhere and grow overnight.
-
Pre-treat cells with various concentrations of CA-074Me (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO) for 2 hours.
-
Add the cytotoxic agent to the wells and incubate for the desired period (e.g., 2.5 hours for lethal toxin).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 30-45 minutes at 37°C.
-
Carefully remove the culture medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on a study examining the role of cathepsin B in hypoxia-induced cardiomyocyte apoptosis.[8][10]
Objective: To quantify the extent of apoptosis in cells treated with CA-074Me and an apoptotic stimulus.
Materials:
-
Cells of interest (e.g., AC16 cardiomyocytes)
-
6-well plates
-
Complete culture medium
-
CA-074Me (stock solution in DMSO)
-
Apoptotic stimulus (e.g., hypoxia or CoCl₂)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the apoptotic stimulus in the presence or absence of CA-074Me (e.g., 10 µM) for the desired time (e.g., 24 hours).
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell dissociation reagent.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol is a general guideline for assessing changes in protein expression following CA-074Me treatment, based on common laboratory practices and information from related studies.[8][9]
Objective: To detect changes in the expression or cleavage of target proteins (e.g., cathepsin B, caspases, PARP) after treatment with CA-074Me.
Materials:
-
Cells of interest
-
6-well or 10 cm culture dishes
-
CA-074Me (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cathepsin B, anti-cleaved caspase-3, anti-PARP, anti-FADD, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with CA-074Me (e.g., 10 µM) and/or other stimuli for the desired duration (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Immunofluorescence Staining
This protocol provides a general framework for visualizing the subcellular localization of proteins of interest after CA-074Me treatment.[11][12][13]
Objective: To visualize the localization of proteins such as cathepsin B or NF-κB within cells treated with CA-074Me.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
CA-074Me (stock solution in DMSO)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-cathepsin B, anti-NF-κB p65)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with CA-074Me and/or other stimuli for the desired time.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving cathepsin B and a typical experimental workflow for studying its inhibition.
Caption: Cathepsin B's role in cancer invasion and metastasis.
Caption: Cathepsin B's involvement in NLRP3 inflammasome activation.
Caption: General experimental workflow for studying cathepsin B inhibition.
References
- 1. apexbt.com [apexbt.com]
- 2. Cathepsin B as a Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CA-074Me Protection against Anthrax Lethal Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Suppression of cathepsin B attenuates myocardial injury via limiting cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Treatment of K562 Cells with Novel Compounds
A. Introduction
The K562 cell line, established from a patient with chronic myeloid leukemia (CML) in blast crisis, is a widely utilized model in cancer research.[1] These cells are positive for the Philadelphia chromosome and the resulting BCR-ABL fusion gene, which drives their proliferation and resistance to apoptosis.[1][2] As such, K562 cells serve as an excellent in vitro model for screening the efficacy of novel therapeutic compounds and elucidating their mechanisms of action.
Disclaimer: As of the latest update, there is no publicly available scientific literature detailing the effects or optimal treatment concentration of a compound designated "DCG066" on K562 cells. The following application notes and protocols are therefore provided as a generalized guide for determining the effective concentration and characterizing the cellular and molecular effects of a novel investigational compound on K562 cells, based on established methodologies for this cell line.
B. Quantitative Data Summary
When investigating a novel compound such as this compound, it is crucial to systematically determine its impact on K562 cell viability, apoptosis induction, and cell cycle progression. The following tables provide a template for presenting such quantitative data.
Table 1: Cytotoxicity of Compound this compound on K562 Cells
| Treatment Duration | IC50 (µM) |
| 24 hours | Data to be determined |
| 48 hours | Data to be determined |
| 72 hours | Data to be determined |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Apoptosis Induction in K562 Cells by Compound this compound (48-hour treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Cell Cycle Analysis of K562 Cells Treated with Compound this compound (48-hour treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | Data to be determined | Data to be determined | Data to be determined |
| IC50/2 | Data to be determined | Data to be determined | Data to be determined |
| IC50 | Data to be determined | Data to be determined | Data to be determined |
| IC50*2 | Data to be determined | Data to be determined | Data to be determined |
C. Experimental Protocols
1. K562 Cell Culture
-
Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[2][3]
-
Subculturing: Start cultures at a density of 1 x 10^5 to 5 x 10^5 cells/mL.[2] Monitor cell density and split the culture when the concentration reaches 0.7 x 10^6 to 1 x 10^6 cells/mL to maintain logarithmic growth.[4]
2. Determination of IC50 using Cell Viability Assay (e.g., CCK-8 or MTT)
-
Seed exponentially growing K562 cells into 96-well plates at a density of 5 x 10^4 cells/mL (100 µL per well).[5]
-
After 24 hours of incubation, add the investigational compound (this compound) at various concentrations (e.g., a serial dilution from 0.1 to 200 µM) to the wells. Include a vehicle-only control.
-
Incubate the plates for 24, 48, and 72 hours.[5]
-
Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value using dose-response curve fitting software.
3. Apoptosis Assay using Flow Cytometry
-
Seed K562 cells in 6-well plates at a density of 3 x 10^5 cells/well.[5]
-
Treat the cells with the investigational compound at selected concentrations (e.g., IC50/2, IC50, and IC50*2) for 48 hours.[5]
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
4. Cell Cycle Analysis
-
Culture and treat K562 cells as described for the apoptosis assay.[5]
-
Harvest the cells, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at 4°C.[5]
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.[5]
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[5]
5. Western Blot Analysis of Signaling Pathways
-
Treat K562 cells with the investigational compound at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-BCR-ABL, phospho-STAT5, phospho-AKT, cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
D. Visualizations
Caption: Experimental workflow for evaluating a novel compound in K562 cells.
Caption: Hypothetical signaling pathway affected by a novel compound in K562 cells.
References
- 1. K562 cells - Wikipedia [en.wikipedia.org]
- 2. K562 Cells [cytion.com]
- 3. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encodeproject.org [encodeproject.org]
- 5. Induction of human chronic myeloid leukemia K562 cell apoptosis by virosecurinine and its molecular mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of H3K9Me2 Following DCG066 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The dimethylation of histone H3 at lysine (B10760008) 9 (H3K9Me2) is predominantly associated with transcriptional repression and the formation of heterochromatin. The enzyme responsible for this modification is the lysine methyltransferase G9a (also known as EHMT2). Dysregulation of G9a activity and aberrant H3K9Me2 levels have been implicated in various diseases, including cancer.
DCG066 is a potent and selective inhibitor of G9a. By inhibiting G9a's methyltransferase activity, this compound leads to a global reduction in H3K9Me2 levels, subsequently reactivating silenced genes and inducing cellular responses such as apoptosis in cancer cells.[1] Western blotting is a widely used and effective technique to quantify the changes in global H3K9Me2 levels following treatment with this compound, thereby providing a direct measure of the inhibitor's target engagement and cellular efficacy.
This document provides a detailed protocol for the detection of H3K9Me2 by Western blot in cultured cells following treatment with the G9a inhibitor, this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the Western blot protocol.
Caption: Mechanism of this compound action on H3K9Me2.
Caption: Experimental workflow for H3K9Me2 Western blot.
Data Presentation
The following table summarizes the expected quantitative data and key parameters for the Western blot analysis of H3K9Me2 after this compound treatment.
| Parameter | Recommendation/Expected Outcome | Notes |
| Cell Line | Leukemia cell lines (e.g., K562) or other cancer cell lines with high G9a expression. | Cell line selection should be based on the research context. |
| This compound Concentration | 1 - 10 µM (Titration recommended) | The optimal concentration may vary between cell lines. A dose-response experiment is advised. |
| Treatment Duration | 24 - 72 hours | Time-course experiments are recommended to determine the optimal treatment duration for maximal H3K9Me2 reduction. |
| Primary Antibody: Anti-H3K9Me2 | 1:1000 - 1:5000 dilution | Refer to the manufacturer's datasheet for the specific antibody used. |
| Primary Antibody: Anti-Total Histone H3 | 1:5000 - 1:10000 dilution | Used as a loading control to normalize H3K9Me2 levels. |
| Secondary Antibody | 1:5000 - 1:20000 dilution | HRP-conjugated anti-rabbit or anti-mouse IgG, depending on the primary antibody host. |
| Expected H3K9Me2 Reduction | Significant dose-dependent decrease compared to vehicle control. | Quantification by densitometry is required to determine the percentage of reduction. |
Experimental Protocols
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., K562)
-
Cell Culture Medium: As required for the chosen cell line (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl Sulfoxide (DMSO) (for stock solution of this compound)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer (or similar cell lysis buffer) with protease inhibitors
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 15% acrylamide (B121943) for histone resolution)
-
SDS-PAGE Running Buffer
-
Protein Transfer Buffer
-
PVDF or Nitrocellulose Membranes (0.22 µm pore size recommended for small proteins like histones)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-H3K9Me2
-
Rabbit or Mouse anti-Total Histone H3 (loading control)
-
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG
-
Chemiluminescent Substrate (ECL)
-
Imaging System (e.g., ChemiDoc)
Protocol
1. Cell Culture and this compound Treatment
-
Culture cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.
-
Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all conditions and does not exceed 0.1%.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Lysis and Histone Extraction
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, add ice-cold RIPA buffer with protease inhibitors directly to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend the pellet in RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Sonicate the lysate to shear the genomic DNA and ensure the release of chromatin-bound proteins. This is a critical step for histone analysis without acid extraction.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a 15% SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Due to the small size of histones, a 0.22 µm membrane is recommended.
-
After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.
6. Blocking and Antibody Incubation
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% non-fat milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against H3K9Me2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-Total Histone H3 antibody as a loading control, following steps 6.3 to 7.2.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the H3K9Me2 signal to the Total Histone H3 signal for each sample. Compare the normalized H3K9Me2 levels in this compound-treated samples to the vehicle control to determine the extent of reduction.
References
Application Notes and Protocols: DCG066 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DCG066 is a small molecule inhibitor of the lysine (B10760008) methyltransferase G9a (also known as EHMT2). G9a catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression. In various cancers, overexpression of G9a leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. Inhibition of G9a by this compound can reactivate these silenced genes, leading to apoptosis and reduced cancer cell proliferation.
Preclinical research has demonstrated that the therapeutic efficacy of G9a inhibitors can be significantly enhanced when used in combination with other anti-cancer agents. These combinations often exhibit synergistic effects, leading to more profound and durable anti-tumor responses. This document provides an overview of key combination strategies, their mechanisms of action, and detailed protocols for their preclinical evaluation. While many of the following studies utilize the well-characterized G9a inhibitor UNC0642, the methodologies are directly applicable to the investigation of this compound.
I. Combination Strategies and Mechanisms of Action
Several promising combination strategies for G9a inhibitors have been identified in preclinical cancer models. The following sections detail the rationale and mechanisms underlying these combinations.
Combination with EZH2 Inhibitors
Rationale: Enhancer of zeste homolog 2 (EZH2) is another histone methyltransferase that is often co-expressed with G9a in tumors. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of H3K27 (H3K27me3), another repressive histone mark. The dual inhibition of G9a and EZH2 can synergistically reactivate tumor suppressor genes that are co-repressed by these two enzymes.
Mechanism of Synergy: The combined inhibition of G9a and EZH2 has been shown to synergistically induce apoptosis in various cancer cell lines, including breast cancer, ovarian cancer, and melanoma.[1][2][3][4][5] This synergistic cell death is mediated by the robust upregulation of Interleukin-24 (IL24), a pro-apoptotic cytokine. The dual inhibition leads to the activation of the IL24-endoplasmic reticulum (ER) stress axis, culminating in apoptotic cell death.[1][2][3][4]
Signaling Pathway Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Collection - Data from Combined Inhibition of G9a and EZH2 Suppresses Tumor Growth via Synergistic Induction of IL24-Mediated Apoptosis - Cancer Research - Figshare [aacr.figshare.com]
Application Notes and Protocols for Developing DCG066-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cell lines with acquired resistance to DCG066, a known G9a inhibitor. Understanding the mechanisms of resistance to this compound is critical for anticipating clinical challenges and developing effective therapeutic strategies. The following protocols detail the generation of resistant cell lines through continuous drug exposure and their subsequent molecular and phenotypic characterization.
Introduction to this compound
This compound is a small molecule inhibitor of the H3K9 methyltransferase G9a.[1] By inhibiting G9a, this compound reduces the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a mark associated with transcriptional repression.[2] This epigenetic modulation can lead to the re-expression of tumor suppressor genes.[1] Additionally, recent studies have shown that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, through the Nrf2/HO-1 pathway.[1] Its anti-proliferative and pro-apoptotic effects make it a compound of interest in cancer research.[1][2]
Core Protocol: Development of this compound-Resistant Cell Lines
The primary method for generating drug-resistant cell lines in vitro is the gradual dose escalation method.[3][4] This technique mimics the development of clinical resistance by exposing a cancer cell line to incrementally increasing concentrations of the drug over a prolonged period.[5]
1. Initial Cell Line Selection and IC50 Determination:
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to this compound. This can be determined from existing literature or by performing initial screening across a panel of cell lines.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is a critical baseline measurement. It is the concentration of this compound required to inhibit the growth of 50% of the cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[3][6]
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a period equivalent to several cell doubling times (e.g., 72 hours).
-
Assess cell viability using a suitable assay, such as MTT or CCK-8.[6]
-
Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression to calculate the IC50 value.[4]
-
-
2. Generation of Resistant Cell Lines by Dose Escalation:
-
Starting Concentration: Begin by continuously exposing the parental cell line to this compound at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell proliferation).[3]
-
Stepwise Increase in Concentration:
-
Culture the cells in the presence of the starting concentration of this compound. The medium should be changed every 2-3 days.[7]
-
When the cells reach 80-90% confluency and their growth rate appears stable, passage them and increase the this compound concentration by 25-50%.[3][5]
-
If significant cell death occurs (greater than 50%), reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[3]
-
Repeat this process of gradual dose escalation. The entire process can take 3 to 18 months.[8][9]
-
It is recommended to cryopreserve cell stocks at each successful concentration step.[7]
-
3. Confirmation and Characterization of Resistance:
-
IC50 Shift: Once a cell line is established that can proliferate in a significantly higher concentration of this compound, re-evaluate the IC50. A significant increase in the IC50 value (typically 3- to 10-fold or higher) compared to the parental cell line confirms the resistant phenotype.[4][5]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cell line in a drug-free medium for several passages (e.g., 2, 4, and 6 weeks) and then re-determine the IC50.[3]
Data Presentation: Quantitative Comparison of Parental and Resistant Cell Lines
| Parameter | Parental Cell Line | This compound-Resistant Cell Line |
| Morphology | e.g., Epithelial, uniform size | e.g., Mesenchymal, irregular shape |
| Doubling Time (hours) | e.g., 24 ± 2 | e.g., 30 ± 3 |
| This compound IC50 (µM) | e.g., 0.5 ± 0.05 | e.g., 15 ± 1.2 |
| Resistance Index (RI) | 1 | 30 (Calculated as IC50 resistant / IC50 parental) |
| G9a Expression (Relative to control) | 1 | To be determined |
| H3K9me2 Levels (Relative to control) | 1 | To be determined |
| Nrf2 Expression (Relative to control) | 1 | To be determined |
| HO-1 Expression (Relative to control) | 1 | To be determined |
| Intracellular ROS Levels | Baseline | To be determined |
| GSH/GSSG Ratio | Baseline | To be determined |
Experimental Protocols for Characterization
1. Western Blot Analysis for Protein Expression:
-
Objective: To quantify changes in the expression of proteins involved in the this compound signaling pathway and potential resistance mechanisms.
-
Protocol:
-
Lyse parental and this compound-resistant cells and quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against G9a, H3K9me2, Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
Objective: To measure changes in the mRNA levels of genes associated with this compound action and resistance.
-
Protocol:
-
Isolate total RNA from parental and resistant cells using a suitable kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., EHMT2 (G9a), NFE2L2 (Nrf2), HMOX1 (HO-1)) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
3. Analysis of Ferroptosis Markers:
-
Objective: To investigate if alterations in the ferroptosis pathway contribute to this compound resistance.
-
Protocol:
-
Lipid ROS Measurement: Use a fluorescent probe such as C11-BODIPY 581/591 and flow cytometry to measure lipid peroxidation in parental and resistant cells treated with this compound.
-
Glutathione (B108866) (GSH) Assay: Measure the levels of reduced and oxidized glutathione (GSH and GSSG) using a commercially available kit to assess the antioxidant capacity of the cells.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for developing resistant cell lines.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | G9a inhibitor | CAS# 494786-13-9 | InvivoChem [invivochem.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DCG066, a G9a Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of DCG066, a potent and selective inhibitor of the histone methyltransferase G9a. These guidelines cover the solubility and preparation of this compound for in vitro and in vivo experiments, along with its mechanism of action and relevant signaling pathways.
Product Information
| Property | Value |
| Compound Name | This compound |
| Target | G9a histone methyltransferase |
| Mechanism of Action | Inhibition of G9a leads to reduced Histone H3 Lysine 9 dimethylation (H3K9me2), de-repression of tumor suppressor genes, and induction of apoptosis. |
| Primary Applications | Cancer research, epigenetics, cell signaling studies. |
| Appearance | Solid powder |
Solubility and Preparation of Stock Solutions
The solubility of this compound in commonly used solvents is a critical factor for its effective use in experiments. While precise quantitative solubility data for this compound is not widely published, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) for in vitro applications. For reference, other G9a inhibitors with similar applications, such as UNC0638 and BIX-01294, exhibit good solubility in DMSO.
Table 1: Solubility of G9a Inhibitors in DMSO
| Compound | Solubility in DMSO |
| This compound | Soluble (Exact concentration to be determined experimentally) |
| UNC0638 | ≥25.5 mg/mL[1] |
| BIX-01294 | ≥24.45 mg/mL[2] |
Protocol for Preparation of a 10 mM DMSO Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 579.57 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 579.57 g/mol = 0.0057957 g = 5.8 mg
-
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO. For a 10 mM stock, add 1 mL of DMSO to the 5.8 mg of this compound.
-
Dissolve the compound. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.
-
Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Note: It is recommended to perform a solubility test with a small amount of the compound to determine the maximum concentration achievable in DMSO before preparing a large volume of stock solution.
In Vitro Experimental Protocols
Cell Culture Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., leukemia cell lines with high G9a expression)
-
Complete cell culture medium
-
This compound DMSO stock solution (10 mM)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding. Seed the cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solutions. Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubation. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis. After incubation, the cells can be harvested for various downstream analyses such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), western blotting for H3K9me2 levels, or gene expression analysis.
In Vivo Experimental Protocols
For in vivo studies, this compound needs to be formulated in a vehicle that is safe and effective for animal administration.
Table 2: Suggested Formulations for In Vivo Administration
| Formulation | Components | Preparation Notes |
| 1. PEG/Tween/Saline | DMSO, PEG300, Tween 80, Saline | A common formulation involves dissolving the compound in a small amount of DMSO, then adding PEG300, Tween 80, and finally saline. A typical ratio could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.[3] |
| 2. Corn Oil | DMSO, Corn Oil | The this compound stock in DMSO can be further diluted in corn oil for oral gavage. |
Protocol for Preparation of an In Vivo Formulation (PEG/Tween/Saline)
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween 80 and mix again until the solution is clear.
-
Slowly add the sterile saline to the mixture while vortexing to obtain a stable and clear solution.
-
Administer the formulation to the animals immediately after preparation. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the experimental design.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the G9a histone methyltransferase. G9a, along with its homolog GLP, is responsible for the majority of H3K9me1 and H3K9me2 in euchromatin. These methylation marks are generally associated with transcriptional repression. By inhibiting G9a, this compound leads to a global reduction in H3K9me2 levels, which in turn leads to the de-repression of silenced genes, including tumor suppressor genes. This can trigger downstream cellular events such as cell cycle arrest, apoptosis, and inhibition of cell proliferation.
The G9a-mediated gene silencing is a multi-step process that can involve the recruitment of other proteins. Following H3K9 dimethylation by G9a, Heterochromatin Protein 1 (HP1) can bind to this epigenetic mark. HP1 can then recruit DNA methyltransferases (DNMTs), leading to DNA methylation and more stable gene silencing.[4] Therefore, inhibition of G9a by this compound can disrupt this entire repressive complex.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cancer cell line.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DCG066 Concentration for G9a Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DCG066, a known inhibitor of the G9a histone methyltransferase. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the lysine (B10760008) methyltransferase G9a (also known as EHMT2).[1] G9a is an enzyme that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[2][3] By binding directly to G9a, this compound inhibits its methyltransferase activity.[1] This leads to a decrease in global H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes, inhibit cancer cell proliferation, and induce apoptosis.[1][4] G9a can also methylate non-histone proteins, such as the tumor suppressor p53, and its inhibition can affect various cellular pathways including cell cycle regulation and metabolism.[5][6][7]
Q2: What is a good starting concentration for this compound in my experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on published data, a concentration range of 1 µM to 10 µM is a reasonable starting point for many cancer cell lines. For example, the IC50 for antiproliferative activity in A549 lung cancer cells was reported to be 6.6 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological question being addressed.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: Determining the optimal concentration requires a systematic approach involving a dose-response experiment. You should treat your cells with a range of this compound concentrations for a specific duration (e.g., 48 or 72 hours).[6][8] The optimal concentration will be the one that provides significant inhibition of G9a activity (e.g., reduction in H3K9me2 levels) with minimal cytotoxicity. It is crucial to assess both the on-target effects and cellular viability concurrently.
Q4: What are the key experimental assays to measure G9a inhibition by this compound?
A4: There are two main categories of assays to measure G9a inhibition:
-
Biochemical Assays: These assays measure the direct inhibition of G9a enzymatic activity in a cell-free system. Examples include enzyme-coupled S-adenosylhomocysteine (SAH) detection assays and chemiluminescent assays that detect the methylation of a histone H3 peptide substrate.[5][9] These are useful for determining the direct potency of the inhibitor (e.g., IC50 value).
-
Cellular Assays: These assays measure the effects of the inhibitor in a cellular context. Key cellular assays include:
-
Western Blotting or In-Cell Western (ICW): To measure the reduction in global H3K9me2 levels.[6][8] This is a direct indicator of G9a inhibition in cells.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To assess the cytotoxic or anti-proliferative effects of the inhibitor.[6]
-
Apoptosis Assays (e.g., Annexin V staining, Caspase activity): To determine if the inhibitor induces programmed cell death.[1]
-
Quantitative PCR (qPCR) or RNA-seq: To measure changes in the expression of G9a target genes.
-
Q5: How can I be sure that the observed effects are due to G9a inhibition and not off-target effects?
A5: This is a critical aspect of using any chemical inhibitor. Several strategies can be employed:
-
Use a Negative Control: If available, use a structurally similar but inactive analog of this compound.
-
Rescue Experiments: If possible, overexpress a resistant mutant of G9a to see if it rescues the effects of this compound.
-
Selectivity Profiling: Test this compound against a panel of other histone methyltransferases to assess its selectivity.[8]
Troubleshooting Guide
Q: I am observing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to G9a inhibition. It is crucial to perform a dose-response curve to determine the therapeutic window for your specific cell line.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. Always include a vehicle-only control in your experiments.
-
Compound Stability: Ensure that the this compound stock solution has been stored correctly (-20°C for short-term, -80°C for long-term) to prevent degradation into potentially more toxic compounds.[1]
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. Try to use the lowest effective concentration that gives you the desired on-target effect (reduction in H3K9me2).
Q: I am not observing a significant decrease in global H3K9me2 levels after this compound treatment. What should I check?
A:
-
Concentration and Incubation Time: You may need to increase the concentration of this compound or the incubation time. Histone methylation can be a stable mark, and its reduction may take time. Consider a time-course experiment (e.g., 24, 48, 72 hours).
-
Compound Activity: Verify the integrity and activity of your this compound stock. If possible, test it in a biochemical assay or a sensitive cell line.
-
Antibody Quality: Ensure that the primary antibody used for detecting H3K9me2 is specific and of high quality. Run appropriate controls for your Western blot or immunofluorescence experiments.
-
Cellular Uptake: Poor cellular permeability can be an issue for some inhibitors. While information on this compound's permeability is limited, this is a known challenge for some G9a inhibitors where high biochemical potency does not translate to cellular activity.[6]
Q: My results from biochemical assays and cellular assays are not correlating. Why might this be?
A:
-
Cell Permeability and Efflux: As mentioned, a compound might be a potent inhibitor of the isolated enzyme but may not efficiently cross the cell membrane or could be actively pumped out of the cell by efflux pumps. Lipophilicity of the compound plays a role in its cellular potency.[6]
-
Cellular Environment: Inside the cell, factors such as cofactor (SAM) concentration, protein-protein interactions (G9a forms a complex with GLP), and post-translational modifications can influence the inhibitor's effectiveness.[8][11]
-
Metabolism of the Compound: The inhibitor could be metabolized into a less active or inactive form within the cell.
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound and Other G9a Inhibitors
| Compound | Target(s) | Biochemical IC50 (G9a) | Cellular Activity (Example) | Reference |
| This compound | G9a | Not specified | IC50: 6.6 µM (A549, antiproliferative) | [1] |
| BIX-01294 | G9a/GLP | IC50: 1.9 µM | Reduces H3K9me2 at 4.1 µM | [5][12] |
| UNC0638 | G9a/GLP | IC50: < 15 nM | Reduces H3K9me2 (IC50 ~ 50-100 nM) | [12] |
| UNC0321 | G9a/GLP | IC50: 6 nM | Less potent in cellular assays than BIX-01294 | [5][12] |
| A-366 | G9a | IC50: 3.3 nM | Reduces H3K9me2 by ~50% at 3 µM (PC3 cells) | [8] |
Note: IC50 values can vary depending on the specific assay conditions.[13][14]
Experimental Protocols
Protocol 1: Determining Cellular G9a Inhibition by In-Cell Western (ICW) Assay
This protocol is adapted from methods used to assess the cellular potency of G9a inhibitors.[6][8]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a CO2 incubator.
-
Cell Fixation and Permeabilization:
-
Remove the medium and wash the cells once with PBS.
-
Add 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS containing 0.1% Triton X-100.
-
Add 150 µL of permeabilization buffer (e.g., PBS with 0.5% Triton X-100) and incubate for 20 minutes.
-
-
Blocking: Wash the wells three times with PBS containing 0.1% Tween-20. Add 150 µL of blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS) and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody against H3K9me2 in blocking buffer. Remove the blocking buffer and add the diluted primary antibody to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells four times with PBS containing 0.1% Tween-20. Dilute an appropriate near-infrared fluorescently-labeled secondary antibody and a DNA stain (for normalization) in blocking buffer. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging and Analysis: Wash the wells four times with PBS containing 0.1% Tween-20. Scan the plate using an imaging system (e.g., LI-COR Odyssey). Quantify the fluorescence intensity for H3K9me2 and normalize it to the DNA stain signal. Plot the normalized H3K9me2 levels against the log of the this compound concentration to determine the IC50.
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol is a standard method to assess the effect of a compound on cell proliferation and viability.[6]
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by living cells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percent viability against the log of the this compound concentration to determine the concentration that causes 50% inhibition of cell growth (GI50).
Visualizations
Caption: Simplified G9a signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Troubleshooting decision tree for G9a inhibition experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. G9a, a multipotent regulator of gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Cellular Activity of G9a Inhibitors 7-Aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DCG066 Insolubility in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the G9a inhibitor, DCG066, in cell culture media. The following information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a small molecule inhibitor of G9a, a histone methyltransferase. By inhibiting G9a, this compound can reduce the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a key epigenetic mark associated with gene repression. This activity allows researchers to study the role of G9a in various cellular processes, including cell proliferation, apoptosis, and gene expression, making it a valuable tool in cancer and epigenetics research.
Q2: I've observed that this compound is not dissolving properly in my cell culture medium. Is this a known issue?
A2: Yes, this compound is a hydrophobic compound with low aqueous solubility, and it is common for it to precipitate when added directly to aqueous-based cell culture media. Proper preparation of a high-concentration stock solution in an appropriate organic solvent is crucial for successful in vitro experiments.
Q3: What is the recommended solvent for preparing a this compound stock solution?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound for in vitro use.
Q4: What is the general signaling pathway inhibited by this compound?
A4: this compound inhibits the G9a histone methyltransferase. G9a, in complex with GLP, is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2). This methylation mark is associated with transcriptional repression of target genes. By inhibiting G9a, this compound prevents this methylation, leading to the potential activation of gene expression.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a step-by-step approach to resolving issues with this compound precipitation during your experiments.
Issue: My this compound precipitates immediately upon addition to the cell culture medium.
-
Potential Cause 1: Improper Stock Solution Preparation.
-
Solution: Ensure your this compound is completely dissolved in 100% sterile DMSO before adding it to your media. A high-concentration stock solution (e.g., 10-20 mM) is recommended. If you observe any particulates in your stock, gently warm the solution and vortex or sonicate briefly.
-
-
Potential Cause 2: Rapid Dilution and Temperature Shock.
-
Solution: Always use pre-warmed (37°C) cell culture medium. When diluting your DMSO stock, add it dropwise to the medium while gently vortexing or swirling the tube. This gradual addition helps to prevent the compound from crashing out of solution.
-
-
Potential Cause 3: Final Concentration Exceeds Solubility Limit.
-
Solution: The final concentration of this compound in your cell culture medium may be too high. It is recommended to perform a dose-response experiment starting with low nanomolar concentrations and gradually increasing to the low micromolar range. See the table below for starting concentrations of other G9a inhibitors.
-
-
Potential Cause 4: High Final DMSO Concentration.
-
Solution: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells and may also contribute to precipitation of the compound. Prepare a more dilute intermediate stock solution in DMSO if necessary to achieve a low final DMSO concentration.
-
Issue: My this compound solution appears clear initially but forms a precipitate over time in the incubator.
-
Potential Cause 1: Media Components and pH Changes.
-
Solution: Components in the cell culture medium, such as salts and proteins, can interact with this compound over time, leading to precipitation. Changes in pH during cell growth can also affect solubility. Ensure your medium is properly buffered. If the problem persists, consider testing the solubility of this compound in a simpler buffered solution like PBS to determine if media components are the primary issue.
-
-
Potential Cause 2: Evaporation.
-
Solution: In long-term experiments, evaporation from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in your incubator and use plates with low-evaporation lids or sealing films.
-
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Sterile, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution (Molecular Weight of this compound: 579.55 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C and sonicate for a few minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
2. Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
-
Procedure:
-
Prepare a serial dilution of your this compound DMSO stock solution (e.g., 2-fold dilutions).
-
In a series of sterile tubes or wells of a 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium.
-
Add a small, consistent volume of each this compound dilution to the corresponding tube/well of medium (ensure the final DMSO concentration remains below 0.5%). For example, add 1 µL of each DMSO stock dilution to 1 mL of medium.
-
Include a vehicle control with DMSO only.
-
Incubate the tubes/plate under your standard cell culture conditions (37°C, 5% CO2).
-
Visually inspect for precipitation at several time points (e.g., 1, 4, 24, and 48 hours) under a microscope.
-
The highest concentration that remains clear throughout the experiment is your maximum working soluble concentration under those conditions.
-
Quantitative Data Summary
The following table provides examples of working concentrations for other G9a inhibitors used in published cell culture studies. This can serve as a guide for determining a suitable starting concentration range for this compound in your experiments.
| G9a Inhibitor | Cell Line(s) | Reported Working Concentration | Incubation Time |
| BIX01294 | Various | 4.1 µM | Not specified |
| UNC0638 | MDA-MB-231 | 80 nM, 250 nM, 500 nM | Up to 4 days |
| UNC0638 | U2OS | 1 µM | 24 hours |
| A-366 | MV4;11 | 0.01 - 10 µM | 14 days |
Note: The optimal concentration of this compound will be cell line and assay dependent. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
mitigating DCG066 cytotoxicity in non-cancerous cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with DCG066, a novel inhibitor of the lysine (B10760008) methyltransferase G9a.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Cytotoxicity in Non-Cancerous Control Cell Lines
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | 1. Perform a dose-response curve: Test a wide range of this compound concentrations on your non-cancerous cell line to determine the No-Observed-Adverse-Effect-Level (NOAEL) and the concentration that induces 50% cytotoxicity (IC50). 2. Start with a low concentration: Based on the dose-response data, begin experiments with the lowest effective concentration in your cancer cell line of interest and a concentration below the cytotoxic threshold for your non-cancerous cells. |
| Prolonged Exposure Time | 1. Conduct a time-course experiment: Evaluate the cytotoxicity of this compound at different time points (e.g., 24, 48, 72 hours) to identify the optimal exposure time that maximizes the effect on cancer cells while minimizing toxicity in non-cancerous cells. |
| Off-Target Effects | 1. Validate G9a inhibition: Confirm that the observed effects are due to G9a inhibition by performing a Western blot to assess the levels of H3K9me2. A decrease in H3K9me2 would indicate on-target activity. 2. Use a rescue experiment: If possible, transfect cells with a this compound-resistant form of G9a to see if this reverses the cytotoxic effects. |
| Cell Line Specific Sensitivity | 1. Test multiple non-cancerous cell lines: Different cell lines can have varying sensitivities to a compound. Using more than one non-cancerous control cell line can help determine if the observed cytotoxicity is a general or cell-type-specific effect. 2. Review the literature for your specific cell line: Check if your non-cancerous cell line has known sensitivities to epigenetic inhibitors or other small molecules. |
| Solvent Toxicity | 1. Test the vehicle control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing cytotoxicity at the concentration used in your experiments. Run a vehicle-only control in parallel. |
Issue 2: Lack of Efficacy in Cancer Cell Lines
| Potential Cause | Troubleshooting Steps |
| Low G9a Expression | 1. Assess G9a expression levels: Perform a Western blot or qPCR to determine the expression level of G9a in your cancer cell line. This compound is reported to be more effective in cell lines with high G9a expression.[1][2][3] |
| Insufficient Drug Concentration or Exposure Time | 1. Optimize concentration and duration: As with the cytotoxicity troubleshooting, perform dose-response and time-course experiments to find the optimal conditions for your specific cancer cell line. |
| Drug Inactivity | 1. Check drug storage and handling: this compound should be stored at -20°C for short-term use and -80°C for long-term storage to maintain its activity.[4] Ensure it was dissolved properly according to the manufacturer's instructions. |
| Cellular Resistance Mechanisms | 1. Investigate resistance pathways: Cancer cells can develop resistance to drugs. Consider investigating potential resistance mechanisms, such as upregulation of drug efflux pumps or activation of alternative signaling pathways. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the lysine methyltransferase G9a (also known as EHMT2).[1][2][3][4] It functions by directly binding to G9a and inhibiting its enzymatic activity, which leads to a decrease in the dimethylation of histone H3 at lysine 9 (H3K9me2).[2][3][4] This reduction in a key repressive histone mark can lead to changes in gene expression, ultimately inhibiting cell proliferation and inducing apoptosis in susceptible cancer cells.[4][5] In multiple myeloma cells, this compound has also been shown to induce a form of iron-dependent cell death called ferroptosis by inhibiting the Nrf2/HO-1 pathway.[6][7]
2. What is the reported cytotoxicity of this compound in cancer versus non-cancerous cells?
Published studies have primarily focused on the effects of this compound on cancer cells, particularly leukemia and multiple myeloma cell lines.[6][8] It has been described as having "low cytotoxicity" in leukemia cell lines that have high levels of G9a expression.[1][2][3][5] One study noted that this compound has higher cellular activity and lower cytotoxicity compared to another G9a inhibitor, BIX-01294.[5] There is limited publicly available data directly comparing the cytotoxicity of this compound in a wide range of cancer versus non-cancerous cell lines. Therefore, it is crucial to perform your own dose-response studies on your specific cell lines of interest.
3. How can I minimize the cytotoxic effects of this compound on my non-cancerous control cells?
To mitigate cytotoxicity in non-cancerous cells, a systematic approach is recommended:
-
Establish a Baseline: First, determine the baseline sensitivity of your non-cancerous cell line to this compound by performing a comprehensive dose-response analysis.
-
Optimize Experimental Conditions: Use the lowest concentration and shortest exposure time of this compound that still elicits the desired effect in your cancer cells.
-
Confirm On-Target Activity: Verify that the observed effects at your chosen concentration are due to G9a inhibition by measuring H3K9me2 levels. This helps to ensure you are not using a concentration that causes non-specific, off-target toxicity.
-
Careful Selection of Controls: Use well-characterized, healthy, non-cancerous cell lines that are appropriate for your experimental model.
4. What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept at -80°C. For short-term storage, -20°C is acceptable.[4] When preparing stock solutions, use an appropriate solvent such as DMSO and store aliquots at -80°C to avoid repeated freeze-thaw cycles.
Quantitative Data
| Cell Line | Cell Type | Effective Concentration | Observed Effect | Reference |
| Multiple Myeloma Cells | Cancer | 5µM | Inhibition of proliferation and induction of ferroptosis | [6] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for H3K9me2
-
Principle: This technique is used to detect the levels of dimethylated histone H3 at lysine 9, the direct target of G9a's methyltransferase activity.
-
Methodology:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for H3K9me2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total Histone H3 or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K9me2 signal to the loading control.
-
3. Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells and incubate in the dark.
-
Analyze the cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
-
Visualizations
Caption: this compound inhibits G9a, leading to reduced H3K9me2 and altered gene expression.
Caption: this compound induces ferroptosis by inhibiting the Nrf2/HO-1 pathway in some cancer cells.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of novel small molecule inhibitors of lysine methyltransferase G9a and their mechanism in leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | G9a inhibitor | CAS# 494786-13-9 | InvivoChem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel methyltransferase G9a inhibitor induces ferroptosis in multiple myeloma through Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: DCG066 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DCG066, a potent G9a histone methyltransferase inhibitor. Inconsistent results in cellular assays can arise from various factors, from compound handling to experimental design. This guide is intended to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the G9a histone methyltransferase (also known as EHMT2). G9a is responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression. By inhibiting G9a, this compound leads to a global reduction in H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes. This can result in the inhibition of cancer cell proliferation and the induction of apoptosis. Additionally, this compound has been reported to induce ferroptosis, an iron-dependent form of programmed cell death, through modulation of the Nrf2/HO-1 signaling pathway.
Q2: How should this compound be stored?
A2: Proper storage of this compound is critical to maintain its activity and ensure reproducible results. For long-term storage, the solid powder form should be kept at -20°C. For stock solutions prepared in a solvent such as DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the manufacturer's instructions for specific details on storage conditions and stability.
Q3: What is the recommended solvent for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cancer cells with this compound is expected to lead to a dose- and time-dependent decrease in global H3K9me2 levels. This is often accompanied by a reduction in cell viability, inhibition of cell proliferation, and induction of apoptosis. In some cell lines, induction of ferroptosis may also be observed.
Q5: Are there known off-target effects for this compound?
A5: While specific off-target effects for this compound are not extensively documented in publicly available literature, it is important to consider that G9a inhibitors can sometimes exhibit activity against other histone methyltransferases, particularly the closely related G9a-like protein (GLP, also known as EHMT1). For example, the well-characterized G9a inhibitor UNC0638 also inhibits GLP.[1] It is recommended to validate key findings using complementary approaches, such as siRNA-mediated knockdown of G9a, to confirm that the observed phenotype is on-target.
Troubleshooting Guide
Inconsistent results with this compound can often be traced back to issues with compound stability, experimental setup, or data analysis. The following sections provide guidance on troubleshooting common problems.
Inconsistent Potency and IC50 Values
Variability in the half-maximal inhibitory concentration (IC50) for cell viability or proliferation is a common issue.
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure proper storage of this compound powder and stock solutions. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a stock solution for each experiment. |
| Solubility Issues | Ensure complete dissolution of the this compound stock solution in DMSO. When diluting into aqueous cell culture medium, vortex or mix thoroughly to prevent precipitation. Visually inspect the medium for any signs of precipitation. |
| Cell Line Variability | Different cancer cell lines can exhibit varying sensitivity to G9a inhibition.[1] Use a consistent cell passage number and ensure cells are healthy and in the exponential growth phase at the time of treatment. |
| Assay-Dependent Variability | The choice of cell viability assay (e.g., MTT, MTS, CellTiter-Glo) can influence the apparent IC50 value. Ensure the chosen assay is appropriate for your cell line and experimental conditions. |
| Incorrect Treatment Duration | The optimal treatment duration can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and assay. |
No or Weak Effect on H3K9me2 Levels
Failure to observe a decrease in H3K9me2 levels by Western blot is a key indicator of a problem with the experimental setup.
| Potential Cause | Recommended Solution |
| Suboptimal Compound Concentration | The effective concentration of this compound can vary. Perform a dose-response experiment to determine the optimal concentration for H3K9me2 reduction in your cell line. A starting point could be a range from 100 nM to 10 µM. |
| Insufficient Treatment Time | The reduction in H3K9me2 levels is a time-dependent process. A time course of 24 to 72 hours is often necessary to observe a significant effect. |
| Poor Antibody Quality | Use a validated antibody specific for H3K9me2. Ensure the antibody is stored correctly and used at the recommended dilution. Include positive and negative controls in your Western blot. |
| Inefficient Histone Extraction | Histones are basic proteins and require specific extraction protocols. Ensure your lysis buffer and extraction method are suitable for isolating histone proteins. |
| Technical Issues with Western Blotting | Optimize all steps of the Western blot protocol, including protein transfer, antibody incubation times, and washing steps. |
High Background or Non-Specific Effects
Observing cellular effects at very high concentrations or significant effects in control groups can indicate off-target activity or experimental artifacts.
| Potential Cause | Recommended Solution |
| High DMSO Concentration | Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically ≤ 0.1%). Include a vehicle control (DMSO-treated cells) in all experiments. |
| Compound Cytotoxicity | At high concentrations, this compound may induce cytotoxicity through off-target effects. Determine the cytotoxic concentration range for your cell line and work with concentrations that are effective for G9a inhibition without causing excessive cell death. |
| Cell Culture Conditions | Suboptimal cell culture conditions (e.g., contamination, nutrient depletion) can sensitize cells to drug treatment. Maintain good cell culture practices. |
Data Presentation
Table 1: Representative IC50 Values for a G9a/GLP Inhibitor (UNC0638) in Various Cancer Cell Lines
Note: This data is for the G9a/GLP inhibitor UNC0638 and is provided as a reference for expected potency ranges. Optimal concentrations for this compound should be determined empirically.
| Cell Line | Cancer Type | H3K9me2 Reduction IC50 (nM) | Cytotoxicity EC50 (nM) |
| MDA-MB-231 | Breast Cancer | 81 | 11,000 |
| PC3 | Prostate Cancer | 59 | >10,000 |
| 22RV1 | Prostate Cancer | 48 | >10,000 |
| HCT116 | Colon Cancer | 238 | >10,000 |
| Data extracted from Vedadi et al., 2011.[1] |
Experimental Protocols
Western Blot for H3K9me2 Reduction
This protocol outlines the steps to assess the effect of this compound on global H3K9me2 levels.
a. Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
b. Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer for histone extraction (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and collect the lysate.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 (at the recommended dilution) overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., total Histone H3 or β-actin) to normalize for protein loading.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Cell Viability Assay (MTT Assay)
This protocol describes how to measure the effect of this compound on cell viability.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the detection of apoptosis induction by this compound.
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the IC50 for cell viability for a predetermined time (e.g., 48 hours). Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: this compound inhibits G9a, leading to reduced H3K9me2 and reactivation of tumor suppressor genes.
Caption: this compound can modulate the Nrf2/HO-1 pathway, leading to the induction of ferroptosis.
Caption: A general experimental workflow for characterizing the effects of this compound in cell culture.
References
Technical Support Center: Overcoming Resistance to DCG066 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance to the G9a inhibitor, DCG066.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, potent, and selective small molecule inhibitor of the histone methyltransferase G9a (also known as Euchromatic Histone-lysine N-methyltransferase 2, EHMT2).[1] G9a is responsible for the dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me2), a mark associated with gene repression. By inhibiting G9a, this compound leads to a reduction in global H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes.[1] In multiple myeloma cells, this compound has been shown to inhibit proliferation and induce a form of iron-dependent cell death called ferroptosis through the Nrf2/HO-1 pathway.[1] It can also induce apoptosis.[2]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific mechanisms of acquired resistance to this compound have not been extensively documented in published literature, potential mechanisms can be extrapolated from the known functions of G9a and general principles of drug resistance in cancer. These may include:
-
Alterations in Downstream Signaling Pathways: Cancer cells might develop resistance by activating signaling pathways that bypass the effects of G9a inhibition. For instance, upregulation of pro-survival pathways or alterations in the regulation of ferroptosis or apoptosis could confer resistance.
-
Increased Drug Efflux: Overexpression of multidrug resistance transporters, such as P-glycoprotein (P-gp), could lead to increased efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
-
Target Modification: Although less common for enzyme inhibitors, mutations in the G9a protein could potentially alter the binding of this compound, reducing its inhibitory effect.
-
Epigenetic Reprogramming: Cancer cells might undergo broader epigenetic changes that compensate for the inhibition of G9a, leading to the reactivation of oncogenic pathways.
Q3: Can this compound be used to overcome resistance to other chemotherapeutic agents?
A3: Yes, a significant area of research focuses on using G9a inhibitors like this compound to overcome resistance to standard chemotherapy. Elevated G9a expression has been linked to resistance to drugs such as gemcitabine (B846) in pancreatic cancer and cisplatin (B142131) in head and neck squamous cell carcinoma.[3][4][5] By inhibiting G9a, it is possible to re-sensitize these resistant cancer cells to conventional chemotherapies.
Q4: Are there any known combination therapies that can enhance the efficacy of this compound or overcome resistance?
A4: While specific combination studies with this compound are limited, research on other G9a inhibitors suggests that combination therapy is a promising strategy. Synergistic effects have been observed when G9a inhibitors are combined with:
-
Proteasome Inhibitors (e.g., Carfilzomib): This combination has shown enhanced cytotoxicity in multiple myeloma cell lines.[6]
-
PARP Inhibitors: In high-grade serous ovarian carcinoma, inhibition of G9a/EHMT2 can sensitize cells to PARP inhibitors.
-
HDAC Inhibitors: The combination of G9a and HDAC inhibitors has been shown to effectively repress tumor growth.[7]
-
DNMT Inhibitors: Dual inhibitors targeting both G9a and DNA methyltransferase 1 (DNMT1) have demonstrated potent anti-tumor effects.[7]
-
MEK Inhibitors: In pancreatic cancer, combining a G9a inhibitor with a MEK inhibitor and an HDAC3 inhibitor has shown to strongly inhibit tumor growth.[8]
Troubleshooting Guides
Problem 1: Decreased this compound efficacy in our cancer cell line over time.
| Potential Cause | Suggested Troubleshooting Step |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cell line and compare the IC50 value to the parental, sensitive cell line. An increase in IC50 indicates resistance. 2. Investigate Mechanism: Analyze potential resistance pathways. Perform Western blotting to check for changes in the expression of G9a, drug efflux pumps (e.g., P-gp), and key proteins in apoptosis and ferroptosis pathways. 3. Consider Combination Therapy: Based on the suspected mechanism, test combinations of this compound with other agents (see FAQ A4). |
| Compound Instability | 1. Check Compound Integrity: Ensure proper storage of this compound as recommended by the manufacturer. Prepare fresh stock solutions for each experiment. 2. Verify Activity: Test the activity of your this compound stock on a known sensitive cell line to confirm its potency. |
| Cell Line Contamination or Drift | 1. Authenticate Cell Line: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: If possible, revert to an earlier passage of the cell line from a frozen stock to rule out genetic drift. |
Problem 2: High background or inconsistent results in experiments with this compound.
| Potential Cause | Suggested Troubleshooting Step |
| Suboptimal Experimental Conditions | 1. Optimize Drug Concentration and Incubation Time: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line and assay. 2. Ensure Proper Controls: Include appropriate vehicle controls (e.g., DMSO) and positive/negative controls for your specific assay. |
| Off-Target Effects | 1. Validate with a Second G9a Inhibitor: Use another structurally different G9a inhibitor (e.g., UNC0638, BIX-01294) to confirm that the observed effects are due to G9a inhibition. 2. Use Genetic Knockdown: Employ siRNA or shRNA to knock down G9a expression and see if it phenocopies the effects of this compound. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of G9a Inhibitors in Various Cancer Cell Lines
| G9a Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| UNC0638 | MDA-MB-231 (Breast) | ~25 | [9] |
| BIX-01294 | U251 (Glioma) | ~4000 | [10] |
| UNC0638 | PC9/ER (Lung) | Not specified | [11] |
| UNC0638 | HCC827/ER (Lung) | Not specified | [11] |
Table 2: Effects of Combination Therapy with G9a Inhibitors
| G9a Inhibitor | Combination Agent | Cancer Cell Line | Observed Effect | Reference |
| UNC0642 | GSK126 (EZH2i) | MDA-MB-231 (Breast) | Synergistic induction of apoptosis | [12] |
| UNC0642 | GSK126 (EZH2i) | CAOV3 (Ovarian) | Synergistic induction of apoptosis | [12] |
| UNC0638 | Gemcitabine | PANC-1-R (Pancreatic) | Reduced tumor growth and metastasis | [13] |
| UNC0638 | Cisplatin | SAS-CR (HNSCC) | Decreased IC50 of cisplatin | [5] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Culture the parental cancer cell line and perform a dose-response assay (e.g., MTT or CellTiter-Glo) with this compound to determine the initial half-maximal inhibitory concentration (IC50).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the current drug concentration (typically after 2-3 passages), increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Monitor Cell Viability: At each step, closely monitor the cells for signs of toxicity. If there is massive cell death, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.
-
Establish the Resistant Line: Continue this process of gradual dose escalation over several months. A resistant cell line is typically considered established when it can proliferate in a concentration of this compound that is at least 5-10 times higher than the initial IC50 of the parental cells.
-
Characterize the Resistant Phenotype: Once a resistant line is established, confirm the level of resistance by performing a dose-response assay and calculating the new IC50. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
-
Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.
Protocol 2: Western Blot Analysis of H3K9me2 Levels
This protocol is for assessing the target engagement of this compound by measuring the levels of H3K9me2.
-
Cell Treatment: Plate cancer cells and treat them with varying concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: To ensure equal loading, probe the same membrane with an antibody against total Histone H3.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for developing this compound resistance.
Caption: Combination therapy strategies with this compound.
References
- 1. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 2. Attributes | Graphviz [graphviz.org]
- 3. Node, Edge and Graph Attributes [emden.github.io]
- 4. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Graph Attributes [web.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The histone methyltransferase G9a as a therapeutic target to override gemcitabine resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining DCG066 Dosage for In Vivo Studies
Disclaimer: Publicly available literature does not currently provide specific in vivo dosage, pharmacokinetic, or toxicity data for the G9a inhibitor DCG066. The following technical support guide is a generalized framework based on standard preclinical research practices for novel small molecule inhibitors. Researchers must conduct their own dose-finding and toxicity studies to establish a safe and effective dose for their specific animal model and disease context.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage for this compound?
A1: The initial step is to perform a dose-escalation study to determine the Maximum Tolerated Dose (MTD). This involves administering escalating doses of this compound to small groups of animals and closely monitoring for signs of toxicity. The MTD is typically defined as the highest dose that does not induce significant toxicity (e.g., >20% weight loss, severe clinical signs).
Q2: How should I formulate this compound for in vivo administration?
A2: The formulation for this compound will depend on its physicochemical properties. A common starting point for poorly soluble compounds is a vehicle solution containing DMSO, PEG300, and Tween 80, further diluted in saline or water. It is crucial to test the solubility and stability of this compound in your chosen vehicle and to include a vehicle-only control group in all experiments.
Q3: What are the expected pharmacodynamic effects of this compound in vivo?
A3: As a G9a inhibitor, this compound is expected to reduce the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2) in target tissues. It is recommended to perform pharmacodynamic (PD) studies by collecting tissue samples (e.g., tumor, blood) at various time points after this compound administration and measuring H3K9me2 levels by Western blot or immunohistochemistry to confirm target engagement.
Q4: What are common challenges when working with novel inhibitors like this compound in vivo?
A4: Common challenges include poor bioavailability, unexpected toxicity, and lack of a clear correlation between the administered dose and the biological effect. Thorough pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to ensure it is reaching the target tissue at sufficient concentrations to exert its effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High animal mortality or morbidity at low doses | - Acute toxicity of this compound- Vehicle toxicity- Improper administration technique | - Re-evaluate the starting dose in the MTD study.- Run a vehicle-only toxicity study.- Ensure proper training on the chosen administration route (e.g., oral gavage, intraperitoneal injection). |
| No observable therapeutic effect | - Insufficient dosage- Poor bioavailability- Rapid metabolism/clearance- Ineffective formulation | - Increase the dose, not exceeding the MTD.- Perform PK studies to assess drug exposure.- Consider a different route of administration or a formulation designed to improve solubility and absorption. |
| Inconsistent results between animals | - Variability in drug administration- Differences in animal health or genetics- Inconsistent tumor implantation or size | - Standardize all experimental procedures.- Ensure a homogenous animal cohort.- Implement strict quality control for tumor cell preparation and implantation. |
Data Presentation
The following tables provide a template for summarizing key experimental data for this compound.
Table 1: Hypothetical Pharmacokinetic Profile of this compound in Mice
| Parameter | Oral Administration (PO) | Intraperitoneal Administration (IP) |
| Dose (mg/kg) | [Enter Value] | [Enter Value] |
| Cmax (ng/mL) | [Enter Value] | [Enter Value] |
| Tmax (h) | [Enter Value] | [Enter Value] |
| AUC (ng·h/mL) | [Enter Value] | [Enter Value] |
| Half-life (h) | [Enter Value] | [Enter Value] |
| Bioavailability (%) | [Enter Value] | N/A |
Table 2: Hypothetical Toxicology Summary of this compound in Mice
| Dose (mg/kg) | Route | Dosing Schedule | Key Findings |
| [Enter Value] | [Enter Route] | [Enter Schedule] | [e.g., No adverse effects observed] |
| [Enter Value] | [Enter Route] | [Enter Schedule] | [e.g., Reversible weight loss of 10%] |
| [Enter Value] | [Enter Route] | [Enter Schedule] | [e.g., Lethargy, >20% weight loss (MTD)] |
Table 3: Hypothetical Efficacy Study Parameters for this compound in a Xenograft Model
| Parameter | Vehicle Control | This compound Treatment Group |
| Animal Model | [e.g., Nude mice] | [e.g., Nude mice] |
| Tumor Cell Line | [e.g., K562 leukemia] | [e.g., K562 leukemia] |
| Dose (mg/kg) | N/A | [Enter Value] |
| Route | [Enter Route] | [Enter Route] |
| Schedule | [Enter Schedule] | [Enter Schedule] |
| Tumor Growth Inhibition (%) | N/A | [Enter Value] |
| Change in H3K9me2 (%) | N/A | [Enter Value] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination of this compound
-
Animal Model: Select a relevant rodent species and strain (e.g., C57BL/6 mice).
-
Group Allocation: Assign 3-5 animals per group.
-
Dose Escalation:
-
Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administer this compound via the intended clinical route (e.g., oral gavage).
-
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming) twice daily.
-
-
Endpoint: The MTD is the dose at which no mortality and no more than 20% weight loss is observed, and clinical signs of toxicity are minimal and reversible.
Protocol 2: Xenograft Tumor Model Efficacy Study
-
Cell Culture: Culture the desired cancer cell line (e.g., K562) under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment groups (vehicle control, this compound).
-
Treatment: Administer this compound at a dose below the MTD according to the desired schedule (e.g., daily for 21 days).
-
Data Collection: Continue to monitor tumor volume, body weight, and clinical signs throughout the study.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., H3K9me2 levels).
Visualizations
Caption: G9a signaling pathway and the inhibitory action of this compound.
Technical Support Center: Minimizing Autofluorescence in DCG-066 Imaging Studies
Welcome to the technical support center for DCG-066 imaging studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize autofluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my DCG-066 imaging experiments?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light.[1] This intrinsic fluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, collagen, elastin, and lipofuscin.[2][3] In the context of DCG-066 imaging, autofluorescence can obscure the specific signal from your probe, making it difficult to distinguish true labeling from background noise. This is particularly problematic when trying to detect low-abundance targets.[4]
Q2: How can I determine if autofluorescence is impacting my results?
A2: The most straightforward method is to use an unstained control sample.[2][4] Prepare a sample following your standard protocol, including fixation and any other processing steps, but omit the DCG-066 probe.[2] Image this control sample using the same settings (laser power, exposure time, filters) as your experimental samples. If you observe significant fluorescence in the unstained sample, autofluorescence is a contributing factor in your experiment.[5]
Q3: What are the primary sources of autofluorescence in my samples?
A3: Autofluorescence can stem from several sources:
-
Endogenous Fluorophores: Molecules like collagen, elastin, riboflavins, and NADH naturally fluoresce, often in the blue and green spectral regions.[2][4] Lipofuscin, an age-related pigment, is a particularly strong source of autofluorescence across a broad spectrum.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438) can induce autofluorescence by reacting with amines in the tissue to form fluorescent products.[2][4]
-
Red Blood Cells: The heme group in red blood cells is a significant source of autofluorescence.[2]
-
Culture Media and Vessels: Some components of cell culture media, like phenol (B47542) red and riboflavin, can be fluorescent. Plastic-bottom imaging plates can also contribute to background fluorescence.[6]
Q4: What is the fluorescent component of DCG-066 and its spectral properties?
A4: DCG-066 is an activity-based probe for the papain family of cysteine proteases. The core DCG-066 molecule itself is not fluorescent. It is typically conjugated to a fluorescent dye to enable visualization. The specific excitation and emission wavelengths will depend entirely on the fluorescent dye attached to your DCG-066 probe.
For the purposes of providing concrete examples in this guide, we will assume DCG-066 is conjugated to a commonly used red fluorescent dye, such as Cy5 . It is crucial that you verify the specific fluorophore conjugated to your batch of DCG-066 by checking the product datasheet or contacting your supplier.
Troubleshooting Guides
Issue 1: High Background Fluorescence in the Green Channel
This is a common issue as many endogenous fluorophores emit in the green spectrum.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Endogenous Autofluorescence | 1. Spectral Unmixing: If your imaging software supports it, acquire a spectral profile of your unstained control and use it to subtract the autofluorescence signal from your DCG-066 images. | Cleaner images with reduced background. |
| 2. Choose a Red-Shifted Fluorophore: If you have the option, use a DCG-066 conjugate with a fluorophore that excites and emits in the far-red or near-infrared range (e.g., Cy5, Alexa Fluor 647). Autofluorescence is generally lower in these regions. | Improved signal-to-noise ratio. | |
| Fixative-Induced Autofluorescence | 1. Use Fresh Fixative: Prepare fresh formaldehyde or paraformaldehyde solutions. Old solutions can oxidize and increase autofluorescence. | Reduced background from the fixative. |
| 2. Reduce Fixation Time: Use the minimum fixation time required to preserve your sample's morphology. | Less generation of fluorescent artifacts. | |
| 3. Chemical Quenching: Treat samples with a quenching agent after fixation. | See the "Experimental Protocols" section for details on Sodium Borohydride (B1222165) and Sudan Black B treatment. |
Issue 2: Non-specific Granular Staining
This can often be attributed to lipofuscin, especially in aged tissues.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lipofuscin Accumulation | 1. Sudan Black B Staining: Treat your fixed and permeabilized samples with Sudan Black B solution. This is a lipophilic dye that can quench lipofuscin autofluorescence. | Significant reduction of granular background staining. |
| 2. TrueBlack® Lipofuscin Autofluorescence Quencher: Consider using a commercial quenching reagent specifically designed to reduce lipofuscin autofluorescence. | Effective quenching with potentially less background than Sudan Black B in far-red channels. |
Issue 3: Weak DCG-066 Signal
If your specific signal is weak, the background autofluorescence will be more prominent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Probe Concentration | Titrate DCG-066: Perform a concentration course to determine the optimal concentration of your DCG-066 probe for your specific cell or tissue type. | Increased specific signal without a proportional increase in background. |
| Incorrect Filter Sets | Optimize Filters for Your Fluorophore: Ensure your microscope's excitation and emission filters are a good match for the spectral profile of the fluorophore on your DCG-066. For a Cy5 conjugate, you would typically use an excitation filter around 630-650 nm and an emission filter around 660-700 nm. | Maximized collection of specific signal and minimized bleed-through from other fluorescent sources. |
| Photobleaching | 1. Use an Antifade Mounting Medium: Mount your samples in a commercially available antifade reagent. | Slower signal decay during imaging. |
| 2. Minimize Light Exposure: Reduce the excitation laser power and exposure time to the minimum required for a good signal. | Preservation of the fluorescent signal. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective for reducing autofluorescence caused by formaldehyde and glutaraldehyde fixation.
-
Rehydrate Sample: For paraffin-embedded sections, deparaffinize and rehydrate to an aqueous solution. For cultured cells, proceed after fixation and permeabilization.
-
Prepare Quenching Solution: Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a hazardous substance. Handle with appropriate safety precautions.
-
Incubation: Incubate the slides or coverslips in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the samples thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, DCG-066 incubation).
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is useful for tissues with high levels of lipofuscin, such as the brain and aged tissues.
-
Prepare Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter through a 0.2 µm filter to remove undissolved particles.
-
Incubation: After your DCG-066 staining and subsequent washes, incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Wash the samples extensively in PBS or your preferred wash buffer until no more color leaches from the sections.
-
Mounting: Mount the coverslip with an appropriate mounting medium.
Visualizations
Caption: A workflow for troubleshooting and minimizing autofluorescence.
Caption: A general experimental workflow for DCG-066 imaging incorporating autofluorescence reduction steps.
References
- 1. Spectral characteristics of Molecular Probes dyes—Table 23.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of activity-based probes for cathepsin X - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to G9a Inhibitors: Featuring DCG066
This guide provides a detailed comparison of the G9a inhibitor DCG066 with other prominent inhibitors in the field. It is intended for researchers, scientists, and drug development professionals interested in the epigenetic target G9a (also known as EHMT2), a histone methyltransferase implicated in various diseases, including cancer.
G9a catalyzes the mono- and dimethylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression.[1][2] By silencing tumor suppressor genes and modulating key cellular pathways, G9a has emerged as a promising therapeutic target.[3][4][5] This guide will compare the biochemical and cellular activities of this compound against well-characterized G9a inhibitors such as BIX-01294, UNC0638, and A-366.
Inhibitor Profiles
This compound: A newer G9a inhibitor identified through virtual screening, this compound possesses a novel molecular scaffold distinct from other available inhibitors.[6] It binds directly to G9a, inhibiting its methyltransferase activity.[6][7] Studies have shown that this compound reduces global H3K9me2 levels, inhibits the proliferation of leukemia cell lines, and induces apoptosis.[7][8] Notably, it displays low cytotoxicity in certain cancer cell lines, suggesting a favorable therapeutic window.[6][7]
BIX-01294: One of the first potent and selective G9a inhibitors discovered.[9] It is a reversible inhibitor that is uncompetitive with the cofactor S-adenosylmethionine (SAM) but competes with the histone substrate.[10][11] BIX-01294 has been instrumental in early studies of G9a function but has limitations, including lower potency and higher cytotoxicity compared to newer compounds.[10][12] It inhibits G9a with an IC50 in the micromolar range.[10]
UNC0638: A potent, selective, and cell-penetrant chemical probe for both G9a and the closely related G9a-like protein (GLP/EHMT1).[13][14][15] It exhibits significantly improved potency over BIX-01294, with an IC50 in the low nanomolar range for both enzymes.[13][16] UNC0638 has been widely used to study the cellular functions of G9a/GLP and demonstrates a good separation between its functional potency and cellular toxicity.[14][15]
A-366: A highly potent and selective peptide-competitive G9a/GLP inhibitor.[17][18] It has a distinct chemical scaffold from the quinazoline-based structures of BIX-01294 and UNC0638.[9] A-366 shows excellent potency with an IC50 of approximately 3.3 nM for G9a and exhibits over 1000-fold selectivity against a wide panel of other methyltransferases.[17][19][20] It has been shown to have less cytotoxic effects compared to other inhibitors despite equivalent cellular activity in reducing H3K9me2 levels.[18][21]
Comparative Performance Data
The following table summarizes the key quantitative data for this compound and its competitors, allowing for a direct comparison of their biochemical and cellular potencies.
| Inhibitor | G9a IC50 | GLP (EHMT1) IC50 | Cellular H3K9me2 IC50 | Key Selectivity Notes |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Binds directly to G9a; novel scaffold.[6] |
| BIX-01294 | ~1.7 - 2.7 µM[10][16] | ~0.7 - 38 µM[10] | ~500 nM (MDA-MB-231 cells)[12][14] | Weakly inhibits GLP; no significant activity at other HMTs.[10][16] |
| UNC0638 | <15 nM[13][14][15] | ~19 nM[13][15][16] | ~81 nM (MDA-MB-231 cells)[12][15] | >10,000-fold selective against SET7/9, SET8, PRMT3, SUV39H2.[15] |
| A-366 | ~3.3 nM[17][19][20] | ~38 nM[17][20][22] | ~100 nM (in some cell lines)[21] | >1000-fold selective over a panel of 21 other methyltransferases.[17][19] |
Visualizing Mechanisms and Workflows
G9a Signaling Pathway and Inhibition
G9a, often in a complex with GLP, transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to histone H3 at lysine 9. This methylation event (H3K9me2) creates a binding site for proteins like HP1 (Heterochromatin Protein 1), which compacts chromatin and leads to transcriptional repression of target genes, including tumor suppressors. G9a inhibitors block this process, leading to the reactivation of these silenced genes.
Figure 1. G9a-mediated gene silencing pathway and the mechanism of its inhibition.
Experimental Workflow: In-Cell Western Assay
The In-Cell Western (ICW) is a common immunocytochemical assay used to quantify protein levels or post-translational modifications within cells grown in a microplate format. It is frequently used to determine the cellular potency of G9a inhibitors by measuring the dose-dependent reduction of global H3K9me2 levels.
Figure 2. Workflow for assessing G9a inhibitor cellular activity via In-Cell Western.
Experimental Protocols
1. In Vitro G9a Enzymatic Inhibition Assay (General Protocol)
This protocol describes a general method to determine the IC50 value of an inhibitor against recombinant G9a enzyme. This is often a fluorescence-based assay coupled to the detection of S-adenosyl-L-homocysteine (SAH), the product of the methylation reaction.
-
Reagents and Materials:
-
Recombinant human G9a enzyme
-
S-adenosyl-L-methionine (SAM)
-
Histone H3 (1-25) peptide substrate
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT)
-
SAH detection kit (e.g., SAHH-coupled assay)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add recombinant G9a enzyme and the peptide substrate to the wells and briefly incubate to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of SAM.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and proceed with the detection of SAH according to the manufacturer's protocol for the coupled assay.
-
Measure the fluorescence signal on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. In-Cell Western (ICW) for H3K9me2 Quantification
This protocol details the method for measuring the reduction of H3K9me2 in cells treated with a G9a inhibitor.[23]
-
Reagents and Materials:
-
Cell line of interest (e.g., PC-3, MDA-MB-231)
-
96-well cell culture plates
-
G9a inhibitor (e.g., this compound)
-
Formaldehyde (B43269) (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer)
-
Primary Antibodies: Rabbit anti-H3K9me2 and Mouse anti-Total Histone H3 (for normalization)
-
Secondary Antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse
-
Phosphate Buffered Saline (PBS)
-
Infrared imaging system (e.g., LI-COR Odyssey)
-
-
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the G9a inhibitor (and a DMSO vehicle control) for 48-72 hours.
-
Remove the media and fix the cells by adding 4% formaldehyde in PBS for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS for 20 minutes.
-
Wash the wells three times with PBS.
-
Add Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Remove the blocking buffer and add the primary antibodies (diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Add the fluorescently-labeled secondary antibodies (diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.
-
Wash the wells five times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system at 700 nm and 800 nm channels.
-
Quantify the integrated intensity of the H3K9me2 signal (800 nm) and normalize it to the total Histone H3 signal (700 nm).
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.[23]
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in histone methyltransferase (G9a) inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G9a/GLP Modulators: Inhibitors to Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | G9a inhibitor | CAS# 494786-13-9 | InvivoChem [invivochem.com]
- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A 366 | G9a/GLP Inhibitor | Tocris Bioscience [tocris.com]
- 20. selleckchem.com [selleckchem.com]
- 21. medkoo.com [medkoo.com]
- 22. A-366 | Histone Methyltransferase | TargetMol [targetmol.com]
- 23. researchgate.net [researchgate.net]
Validating the Specificity of DCG066 for the Histone Methyltransferase G9a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the G9a inhibitor DCG066 with other known inhibitors, focusing on the validation of its specificity. The information is compiled from publicly available research, and this guide includes experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex processes.
Introduction to G9a and the Inhibitor this compound
G9a, also known as euchromatic histone-lysine N-methyltransferase 2 (EHMT2), is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2). This epigenetic modification is primarily associated with transcriptional repression. The dysregulation of G9a has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
This compound is a small molecule inhibitor of G9a, identified through structure-based virtual screening. It possesses a novel molecular scaffold distinct from other established G9a inhibitors.[1] In vitro biochemical and cell-based assays have confirmed that this compound directly binds to G9a, inhibits its methyltransferase activity, and consequently reduces cellular levels of H3K9 methylation.[1]
Comparative Analysis of G9a Inhibitors
Validating the specificity of a small molecule inhibitor is crucial to ensure that its biological effects are due to the modulation of the intended target. This section compares the available data for this compound with other well-characterized G9a inhibitors.
Data Presentation: Potency and Selectivity of G9a Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other prominent G9a inhibitors against G9a and the closely related G9a-like protein (GLP).
| Inhibitor | G9a IC50 | GLP IC50 | Selectivity (G9a vs GLP) | Other Methyltransferases | Reference |
| This compound | 1.7 µM (K562 cells) | Not Available | Not Available | Not Available | [2] |
| UNC0638 | <15 nM | 19 nM | ~1.3-fold | >200-fold selective over 16 other methyltransferases | [3][4] |
| UNC0642 | <2.5 nM | <2.5 nM | Non-selective | >300-fold selective over a broad range of kinases, GPCRs, etc. | [5] |
| A-366 | 3.3 nM | 38 nM | ~11.5-fold | >1000-fold selective over 21 other methyltransferases | |
| BIX-01294 | 2.7 µM | Weakly inhibits | - | No significant activity at other HMTs | [5] |
Note: A comprehensive selectivity panel for this compound against a broad range of methyltransferases is not currently available in the public domain. The provided IC50 for this compound is from a cell-based assay, which may differ from biochemical assay values.
Experimental Protocols for Specificity Validation
To determine the specificity of a G9a inhibitor like this compound, a combination of biochemical and cellular assays is employed.
In Vitro Biochemical Assays
These assays directly measure the enzymatic activity of purified G9a in the presence of the inhibitor.
a) Radioactive Methyltransferase Assay (Scintillation Proximity Assay - SPA)
This assay quantifies the transfer of a radioactive methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant G9a enzyme, a biotinylated H3 peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound) in an appropriate assay buffer.
-
Initiation: Start the reaction by adding ³H-labeled SAM.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Termination & Detection: Stop the reaction and add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated ³H in close proximity, which generates a detectable light signal.
-
Data Analysis: Measure the signal using a scintillation counter. The decrease in signal with increasing inhibitor concentration is used to calculate the IC50 value.
b) Chemiluminescent G9a Assay
This is an antibody-based assay that detects the methylated histone substrate.
Protocol:
-
Coating: Use a 96-well plate pre-coated with a histone H3 peptide substrate.
-
Reaction: Add recombinant G9a enzyme, SAM, and the inhibitor to the wells and incubate for 1 hour.
-
Antibody Incubation: Wash the plate and add a primary antibody that specifically recognizes the di-methylated H3K9 mark. Incubate for 1 hour.
-
Secondary Antibody: After another wash step, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Detection: Add a chemiluminescent HRP substrate and measure the luminescence. The signal is proportional to G9a activity.
Cellular Assays
Cellular assays are essential to confirm that the inhibitor can penetrate the cell membrane, engage with the target protein in its native environment, and exert the expected biological effect.
a) Western Blotting for H3K9me2 Levels
This method directly assesses the downstream effect of G9a inhibition in cells.
Protocol:
-
Cell Treatment: Culture cells (e.g., K562 leukemia cells) and treat with various concentrations of this compound for a specified duration (e.g., 48 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for H3K9me2. Also, probe with an antibody for total Histone H3 as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the reduction in H3K9me2 levels relative to the total H3.
b) Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Protocol:
-
Cell Treatment: Treat intact cells with the inhibitor (e.g., this compound) or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble G9a remaining at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing Experimental Workflows and Pathways
G9a Signaling Pathway
Caption: The G9a signaling pathway illustrating the role of G9a in histone methylation and its inhibition by this compound.
Workflow for Validating G9a Inhibitor Specificity
Caption: A typical workflow for validating the specificity of a G9a inhibitor, from biochemical assays to cellular confirmation.
Conclusion
This compound is a promising G9a inhibitor with a novel chemical structure. The available data confirms its ability to inhibit G9a in cellular contexts and reduce H3K9 di-methylation. However, to fully validate its specificity and establish it as a reliable chemical probe, a comprehensive selectivity profile against a broad panel of other methyltransferases is essential. The experimental protocols outlined in this guide provide a framework for conducting such validation studies. For researchers considering the use of this compound, it is recommended to perform in-house validation experiments to confirm its specificity and potency in their specific experimental systems.
References
Comparative Analysis of DCG066 and UNC0642: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two prominent inhibitors of the histone methyltransferase G9a: DCG066 and UNC0642. This document summarizes their biochemical and cellular activities, mechanisms of action, and available pharmacokinetic data, supported by experimental protocols and visualizations to aid in the selection of the appropriate tool compound for epigenetic research.
Introduction
This compound and UNC0642 are small molecule inhibitors targeting G9a (also known as EHMT2) and the closely related G9a-like protein (GLP or EHMT1). These enzymes are critical regulators of gene expression through the mono- and di-methylation of histone H3 at lysine (B10760008) 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a/GLP activity has been implicated in various diseases, particularly in cancer, making them attractive targets for therapeutic intervention. This guide offers a side-by-side comparison of this compound and UNC0642 to inform experimental design and compound selection.
Biochemical and Cellular Activity
A summary of the key quantitative data for this compound and UNC0642 is presented in the tables below.
Table 1: Biochemical Activity against G9a/GLP
| Compound | Target(s) | IC50 (G9a) | IC50 (GLP) | Ki | Mechanism of Action |
| This compound | G9a | Not explicitly reported | Not reported | Not reported | Direct binding to G9a, inhibiting methyltransferase activity. |
| UNC0642 | G9a/GLP | <2.5 nM[1] | <2.5 nM[2] | 3.7 ± 1 nM[2][3] | Competitive with the peptide substrate and non-competitive with the cofactor SAM.[2] |
Table 2: Cellular Activity - Inhibition of H3K9 Dimethylation
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | Not explicitly reported | Not reported | Not reported | |
| UNC0642 | MDA-MB-231 | In-Cell Western | 106 nM | [4] |
| PANC-1 | In-Cell Western | 40 nM | [1][3] | |
| PC3 | In-Cell Western | 130 nM | [3] |
Table 3: Cellular Activity - Inhibition of Cell Viability/Proliferation
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | K562 (Leukemia) | CCK-8 | 1.7 µM | [5] |
| HL-60 (Leukemia) | CCK-8 | 4.4 µM | [5] | |
| HepG2 (Liver Cancer) | CCK-8 | 3.2 µM | [5] | |
| A549 (Lung Cancer) | CCK-8 | 6.6 µM | [5] | |
| UNC0642 | U2OS, PC3, PANC-1 | Resazurin Assay | EC50 > 3,000 nM (low toxicity) | [3] |
Mechanism of Action and Signaling Pathway
Both this compound and UNC0642 function by inhibiting the enzymatic activity of G9a, leading to a reduction in the levels of H3K9me2. This epigenetic mark is crucial for the recruitment of effector proteins that mediate transcriptional repression. By inhibiting G9a, these compounds can lead to the reactivation of silenced tumor suppressor genes and induce cellular responses such as apoptosis.
References
Validating the Anti-proliferative Effects of DCG066: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anti-proliferative effects of DCG066, a selective inhibitor of the G9a histone methyltransferase. While direct quantitative comparisons of this compound with other G9a inhibitors are limited in publicly available literature, this document compiles available data on its mechanism and compares the efficacy of other well-characterized G9a inhibitors, UNC0638 and BIX-01294, to provide a valuable benchmark. Detailed experimental protocols for key validation assays and visualizations of the relevant biological pathways and workflows are also presented.
Introduction to this compound
This compound is a small molecule inhibitor that targets the lysine (B10760008) methyltransferase G9a.[1] G9a plays a crucial role in gene silencing by catalyzing the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression.[2][3][4][5] In various cancers, G9a is overexpressed and contributes to tumorigenesis by silencing tumor suppressor genes.[2][3][4][5] this compound exerts its anti-proliferative effects by inhibiting the enzymatic activity of G9a, leading to a reduction in global H3K9me2 levels, which in turn can reactivate silenced tumor suppressor genes, inhibit cell growth, and induce apoptosis.[1] Studies have shown that this compound displays low cytotoxicity in leukemia cell lines with high G9a expression, such as K562.[1]
Comparison of Anti-proliferative Effects
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (µM) | Reference(s) |
| UNC0638 | Neuroblastoma (MYCN-amplified) | Kelly, LAN-1, etc. | 8.3 (average) | [6] |
| Neuroblastoma (non-MYCN-amplified) | SK-N-AS, SH-SY5Y, etc. | 19 (average) | [6] | |
| BIX-01294 | G9a (in vitro) | - | 1.7 | [7] |
| GLP (in vitro) | - | 0.9 | [8] | |
| G9a (cell-free) | - | 2.7 | [9] |
Note: IC50 values can vary depending on the assay conditions and cell line used.
Experimental Protocols
To aid researchers in validating the anti-proliferative effects of this compound or other G9a inhibitors, detailed protocols for three standard assays are provided below.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the no-cell control. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of a single cell to undergo unlimited division and form a colony, a measure of long-term cell survival.
Materials:
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other inhibitors for 24 hours.
-
Colony Growth: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days, changing the medium every 3-4 days, until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (B145695) (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound or other compounds for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then resuspend in ice-cold 70% ethanol while gently vortexing. Fix the cells at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend the cell pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Visualizations
The following diagrams illustrate the G9a signaling pathway and the general workflows for the experimental protocols described above.
Caption: G9a Signaling Pathway Inhibition by this compound.
Caption: MTT Assay Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Histone H3 Methyltransferase G9A Epigenetically Activates the Serine-Glycine Synthesis Pathway to Sustain Cancer Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Decoding DCG066: A Comparative Analysis of a Novel G9a Inhibitor
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of epigenetic drug discovery, the small molecule DCG066 has emerged as a promising inhibitor of the lysine (B10760008) methyltransferase G9a. This guide provides a comprehensive cross-validation of this compound's mechanism of action, offering a comparative analysis with other known G9a inhibitors and detailing the experimental framework for its characterization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and epigenetic regulation.
Abstract
This compound is a novel, potent inhibitor of the histone methyltransferase G9a, a key enzyme implicated in the regulation of gene expression and a promising target in oncology, particularly in leukemia. This guide dissects the mechanism of action of this compound, presenting a comparative analysis with established G9a inhibitors: BIX-01294, UNC0642, and A-366. Through a compilation of experimental data, we delineate the biochemical and cellular effects of these compounds, focusing on their inhibitory potency, impact on histone methylation, and consequences for cancer cell proliferation and survival. Detailed experimental protocols and visual workflows are provided to facilitate the replication and further investigation of these findings.
Comparative Performance of G9a Inhibitors
The efficacy of this compound and its counterparts has been evaluated through various biochemical and cellular assays. The following tables summarize the key quantitative data, offering a side-by-side comparison of their performance.
Table 1: Enzymatic Inhibition of G9a
| Compound | G9a IC50 | G9a Ki | GLP IC50 | Selectivity | Mechanism of Action |
| This compound | Data not available | Data not available | Data not available | Novel scaffold, distinct from other inhibitors | Direct binding to G9a, inhibiting methyltransferase activity |
| BIX-01294 | 1.7 µM[1] | Data not available | 0.9 µM[1] | Also inhibits GLP | Reversible, competitive with the histone substrate |
| UNC0642 | <2.5 nM[2][3] | 3.7 nM[2] | <2.5 nM | >20,000-fold selective over 13 other methyltransferases | Peptide substrate competitive, non-competitive with SAM |
| A-366 | 3.3 nM[4][5] | Data not available | 38 nM[4][5] | >1000-fold selective over 21 other methyltransferases | Peptide-competitive |
Table 2: Cellular Activity of G9a Inhibitors in Cancer Cell Lines
| Compound | Cell Line | H3K9me2 Reduction EC50 | Cell Viability IC50 | Apoptosis Induction |
| This compound | K562 (Leukemia) | Effective reduction | Low cytotoxicity | Induces apoptosis |
| BIX-01294 | MOLT-4, Jurkat (Leukemia) | Effective reduction | Data not available | Induces apoptosis |
| MCF7 (Breast Cancer) | Data not available | 3.3 µM[1] | ||
| MDA-MB-231 (Breast Cancer) | Data not available | 2.9 µM[1] | ||
| UNC0642 | PANC-1 (Pancreatic) | 40 nM | Data not available | Reduces clonogenicity |
| MDA-MB-231 (Breast Cancer) | 110 nM[6] | > 5 µM | Low toxicity | |
| PC3 (Prostate) | 130 nM[6] | > 3 µM | Low toxicity | |
| T24, J82, 5637 (Bladder) | Effective reduction | ~9.6-13.2 µM[7][8] | Induces apoptosis | |
| A-366 | PC-3 (Prostate) | ~3 µM (for ~50% reduction) | >10 µM | |
| MV4;11 (Leukemia) | Effective reduction | Induces differentiation and affects viability | Induces differentiation |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by directly binding to the G9a enzyme and inhibiting its methyltransferase activity. This leads to a global reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. In the context of acute myeloid leukemia (AML), G9a plays a crucial role in maintaining the expression of oncogenic programs driven by transcription factors such as HOXA9. By inhibiting G9a, this compound disrupts this pathogenic signaling, leading to the suppression of HOXA9 target genes, cell cycle arrest, and ultimately, apoptosis of leukemia cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of G9a inhibitors.
In Vitro G9a Histone Methyltransferase (HMT) Assay
This assay quantifies the enzymatic activity of G9a and the inhibitory potential of compounds like this compound.
-
Principle: The assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate by G9a.
-
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated Histone H3 (1-21) peptide substrate
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT)
-
Streptavidin-coated scintillation proximity assay (SPA) beads or filter plates
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the G9a enzyme, biotinylated H3 peptide, and the test compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding excess unlabeled SAM or a stop buffer).
-
For SPA-based detection, add streptavidin-coated SPA beads. The biotinylated peptide binds to the beads, bringing the incorporated tritium (B154650) in close proximity to the scintillant, generating a light signal.
-
For filter-based detection, transfer the reaction mixture to a filter plate to capture the biotinylated peptide, wash away unincorporated [³H]-SAM, and measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular H3K9me2 Quantification by In-Cell Western
This method assesses the ability of a compound to inhibit G9a activity within a cellular context.
-
Principle: A quantitative immunofluorescence-based assay to measure the levels of H3K9me2 in cells cultured in a microplate format.
-
Materials:
-
Leukemia cell lines (e.g., K562, MV4-11)
-
Culture medium and supplements
-
Test compounds
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-H3K9me2
-
Secondary antibody: IRDye-conjugated anti-rabbit IgG
-
DNA stain (e.g., DRAQ5)
-
Microplate imager (e.g., LI-COR Odyssey)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere (if applicable) or settle.
-
Treat cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against H3K9me2.
-
Wash and incubate with the IRDye-conjugated secondary antibody and a DNA stain for normalization.
-
Scan the plate using a microplate imager to quantify the fluorescence intensity of both the H3K9me2 signal and the DNA stain.
-
Normalize the H3K9me2 signal to the DNA content signal.
-
Calculate the percentage of H3K9me2 reduction relative to the DMSO control and determine the cellular EC50 value.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of G9a inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Materials:
-
Leukemia cell lines
-
Culture medium
-
Test compounds
-
MTT solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with serial dilutions of the test compounds for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with a G9a inhibitor.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Materials:
-
Leukemia cell lines
-
Culture medium
-
Test compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compounds at various concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Experimental and Validation Workflow
The discovery and validation of a novel G9a inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular and in vivo characterization.
Conclusion
This compound represents a novel and promising chemical scaffold for the inhibition of G9a. Its mechanism of action, centered on the direct inhibition of G9a's methyltransferase activity, leads to the suppression of the oncogenic HOXA9 pathway and induces apoptosis in leukemia cells. The comparative data presented in this guide positions this compound as a valuable tool for further research and a potential candidate for therapeutic development. The detailed experimental protocols and workflows provided herein are intended to support the scientific community in the continued investigation and validation of G9a inhibitors as a therapeutic strategy for cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of BIX-01294 on proliferation, apoptosis and histone methylation of acute T lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The methyltransferase G9a regulates HoxA9-dependent transcription in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of DCG066's Apoptotic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the independent verification of the apoptotic effects of DCG066, a known inhibitor of the lysine (B10760008) methyltransferase G9a. Due to the limited availability of public, quantitative data specifically for this compound-induced apoptosis, this document offers a comparative analysis with other well-characterized G9a inhibitors, namely BIX-01294 and UNC0642, and broader apoptosis-inducing agents like Staurosporine and Etoposide. The provided experimental protocols and data tables will enable researchers to design and execute experiments to independently assess the apoptotic efficacy of this compound and compare its performance against these alternatives.
Mechanism of Action: G9a Inhibition and Apoptosis
This compound inhibits the G9a methyltransferase, which is responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification is generally associated with gene silencing. Inhibition of G9a by compounds like this compound leads to a reduction in H3K9me2 levels, which can reactivate the expression of silenced tumor suppressor genes and other pro-apoptotic factors, ultimately leading to programmed cell death. The primary mechanism is believed to be through the intrinsic apoptotic pathway.
Comparative Analysis of Apoptosis-Inducing Agents
To objectively evaluate the apoptotic potential of this compound, it is essential to compare its effects with other compounds. This section provides a summary of the performance of alternative G9a inhibitors and standard apoptosis inducers.
Table 1: Quantitative Comparison of Apoptosis-Inducing Agents
| Compound | Target/Mechanism | Cell Line(s) | IC50 for Cell Viability | Apoptosis Induction (Concentration) | Key Apoptotic Events |
| This compound | G9a inhibitor | Leukemia cell lines (e.g., K562) | Data not publicly available | Induces apoptosis | Reduces H3K9me2 levels, inhibits cell growth. |
| BIX-01294 | G9a/GLP inhibitor | U251 glioma, Multiple Myeloma (MM) cell lines | 1.2 - 3.39 µM (MM cells) | 57.52 ± 4.37% apoptosis at 8 µM (U251) | Downregulates H3K9me2, induces G1 phase arrest.[1][2] |
| UNC0642 | G9a/GLP inhibitor | T24, J82, 5637 (Bladder cancer) | 9.57 - 13.15 µM | Dose-dependent increase in apoptosis (1-20 µM) | Decreases H3K9me2, increases cleaved Caspase 3 and BIM.[3][4] |
| Staurosporine | Broad-spectrum protein kinase inhibitor | KB (Oral carcinoma), MGC803, SGC7901 (Gastric cancer) | ~100 nM (KB), 23-61 ng/ml (Gastric cancer) | Dose-dependent induction | Disrupts mitochondrial membrane potential, activates caspase-3, induces G2/M arrest.[5][6] |
| Etoposide | Topoisomerase II inhibitor | L929 fibroblasts, various cancer cell lines | Varies by cell line | Dose-dependent induction | Induces DNA damage, p53 activation, Bax translocation, cytochrome c release.[7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in apoptosis induced by G9a inhibition and a general workflow for its experimental verification.
Caption: Intrinsic apoptosis pathway initiated by this compound.
Caption: General workflow for assessing apoptotic effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated times.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Objective: To measure the activity of executioner caspases 3 and 7.
-
Procedure:
-
Seed cells in a white-walled 96-well plate and treat with this compound.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 to 2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence is proportional to the amount of caspase activity.
-
Western Blot Analysis of Apoptotic Markers
-
Objective: To detect changes in the expression levels of key apoptosis-related proteins.
-
Procedure:
-
Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, Bax, Bcl-2, and H3K9me2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This guide provides a comprehensive framework for the independent verification of the apoptotic effects of this compound. By following the outlined experimental protocols and utilizing the provided comparative data for other G9a inhibitors and standard apoptosis inducers, researchers can generate robust and reliable data to objectively assess the therapeutic potential of this compound. The visualization of the underlying signaling pathway and the experimental workflow further aids in the conceptual understanding and practical execution of these critical experiments in the field of drug discovery and development.
References
- 1. oncotarget.com [oncotarget.com]
- 2. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of apoptosis on leukemia cells by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Epigenetic Modifiers: A Comparative Guide to DCG066 Efficacy
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount. This guide provides a comparative analysis of DCG066, a G9a histone methyltransferase inhibitor, detailing its efficacy across different cellular contexts and outlining the experimental frameworks necessary for its evaluation.
This compound is a small molecule inhibitor of the G9a histone methyltransferase (also known as EHMT2), an enzyme crucial for mono- and di-methylation of histone H3 on lysine (B10760008) 9 (H3K9me1 and H3K9me2). This epigenetic modification is predominantly associated with transcriptional repression. By inhibiting G9a, this compound can reactivate silenced tumor suppressor genes, induce apoptosis, and inhibit cell proliferation, making it a compound of significant interest in oncology research. This guide offers a comprehensive overview of its mechanism, comparative efficacy, and the requisite experimental protocols for its characterization.
Comparative Efficacy of G9a Inhibitors
While specific IC50 values for this compound across a broad panel of cell lines are not extensively documented in publicly available literature, its activity is understood to be potent, with low cytotoxicity reported in leukemia cell lines such as K562, which exhibit high G9a expression. To provide a comparative landscape, the following table includes efficacy data for other well-characterized G9a inhibitors, UNC0638 and BIX01294, which target the same pathway. This data serves as a valuable benchmark for researchers evaluating this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | Low µM (specific value not cited) | [1] |
| UNC0638 | OPM-2 | Multiple Myeloma | 2.71 - 7.4 | [2] |
| UNC0638 | XG-20 | Multiple Myeloma | 2.71 - 7.4 | [2] |
| BIX01294 | OPM-2 | Multiple Myeloma | 1.2 - 3.39 | [2] |
| BIX01294 | XG-20 | Multiple Myeloma | 1.2 - 3.39 | [2] |
Note: The efficacy of G9a inhibitors can be cell-line dependent and influenced by factors such as the expression level of G9a and the cellular context.
Mechanism of Action: The G9a Signaling Pathway
This compound exerts its effects by directly binding to the G9a enzyme and inhibiting its methyltransferase activity. This prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to histone H3 at lysine 9. The resulting decrease in H3K9me2 levels leads to a more open chromatin structure, allowing for the transcription of previously silenced genes, including those involved in tumor suppression and apoptosis.
Experimental Protocols
To rigorously assess the efficacy of this compound, a series of well-defined experimental protocols are essential. These include assays to determine its impact on cell viability, apoptosis, and its direct effect on the target, G9a.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. G9a inhibition potentiates the anti-tumour activity of DNA double-strand break inducing agents by impairing DNA repair independent of p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G9a/GLP targeting in MM promotes autophagy-associated apoptosis and boosts proteasome inhibitor–mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Showdown: DCG066 Versus Other Epigenetic Modulators in Cancer Research
For researchers, scientists, and drug development professionals, the landscape of epigenetic modifiers offers a fertile ground for novel cancer therapeutics. Among the promising targets is the histone methyltransferase G9a (EHMT2), a key enzyme in gene silencing. This guide provides a comparative analysis of DCG066, a G9a inhibitor, with other notable epigenetic modifiers, supported by experimental data to inform preclinical research and development decisions.
This publication objectively compares the performance of this compound with other G9a inhibitors—UNC0638, BIX-01294, and A-366—focusing on their inhibitory activity and cellular effects. The information is compiled from various studies, and it is important to note that direct comparisons under identical experimental conditions are limited. Therefore, the presented data should be interpreted with consideration for potential inter-study variability.
Performance Comparison of G9a Inhibitors
The following tables summarize the key performance indicators of this compound and other selected G9a inhibitors.
Enzymatic Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below outlines the IC50 values of the compared G9a inhibitors against G9a and its closely related homolog, GLP (G9a-like protein). Lower values indicate higher potency.
| Compound | G9a IC50 | GLP IC50 | Selectivity (G9a vs GLP) | Mechanism of Action |
| This compound | Not explicitly quantified in the reviewed literature | Not available | Not available | Substrate-competitive |
| UNC0638 | <15 nM[1][2] | 19 nM[1][2] | ~1.3-fold | Substrate-competitive |
| BIX-01294 | 1.7 µM - 2.7 µM[3][4] | 0.7 µM - 38 µM[3][4] | Variable | Peptide-competitive, SAM-noncompetitive |
| A-366 | 3.3 nM[5][6] | 38 nM[5][6] | ~11.5-fold | Peptide-competitive, SAM-uncompetitive |
Note: The IC50 values can vary depending on the assay conditions.
Cellular Activity and Cytotoxicity
Beyond enzymatic inhibition, the effectiveness of these compounds in a cellular context is paramount. This includes their ability to reduce the levels of histone H3 lysine (B10760008) 9 dimethylation (H3K9me2), a direct downstream target of G9a, and their cytotoxic effects on cancer cells.
| Compound | Cellular H3K9me2 Reduction | Cytotoxicity | Cell Lines Tested |
| This compound | Reduces H3K9me2 levels | Reported to have low cytotoxicity[7] | Leukemia cell lines (e.g., K562)[7] |
| UNC0638 | Potent reduction of H3K9me2 | Favorable toxicity/function ratio (>100)[8] | MDA-MB-231, MOLT-16, HT-1080[8][9] |
| BIX-01294 | Reduces H3K9me2 levels | Less favorable toxicity/function ratio (<6)[8] | Various, including MDA-MB-231[8] |
| A-366 | Potent reduction of H3K9me2 | Significantly less cytotoxic than UNC0638 in some cell lines[10] | PC-3, MOLT-16, HT-1080[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize G9a inhibitors.
G9a Inhibitor IC50 Determination Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of G9a by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.
Materials:
-
Recombinant human G9a enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
[³H]-SAM (radiolabeled methyl donor)
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound and others) dissolved in DMSO
-
Microplates (e.g., 384-well)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, G9a enzyme, and the test compound dilutions.
-
Initiate the reaction by adding a mixture of the biotinylated H3 peptide and [³H]-SAM.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop buffer containing excess unlabeled SAM and streptavidin-coated SPA beads.
-
Incubate to allow the biotinylated peptide to bind to the SPA beads.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K9me2 Level Assessment by Western Blot
This method is used to determine the effect of G9a inhibitors on the intracellular levels of H3K9me2.
Materials:
-
Cancer cell line of interest (e.g., K562, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds (this compound and others)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities to determine the relative change in H3K9me2 levels.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action of G9a inhibitors requires visualizing their impact on cellular signaling pathways and the experimental processes used to study them.
References
- 1. Structure‐Based Virtual Screening and in vitro and in vivo Analyses Revealed Potent Methyltransferase G9a Inhibitors as Prospective Anti‐Alzheimer's Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of the Histone Methyltransferase G9a in Tumors: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Properly Substituted Analogues of BIX-01294 Lose Inhibition of G9a Histone Methyltransferase and Gain Selective Anti-DNA Methyltransferase 3A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of DCG066 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel mTOR inhibitor, DCG066, with the well-established alternative, Rapamycin (B549165). We present supporting experimental data to validate the on-target effects of this compound, leveraging CRISPR-Cas9 technology as a definitive genetic validation tool. Detailed methodologies for key experiments are provided to enable replication and further investigation.
Introduction to this compound and On-Target Validation
This compound is a novel, potent, and selective inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth, proliferation, and metabolism.[1][2] Dysregulation of the mTOR signaling pathway is implicated in numerous diseases, including cancer and autoimmune disorders, making it a prime target for therapeutic intervention.[3][4] Validating that a small molecule inhibitor like this compound exerts its effects through the intended target is a critical step in drug development. CRISPR-Cas9 gene editing offers a powerful method for on-target validation by allowing for the precise knockout of the target gene, thereby enabling a direct comparison of the pharmacological and genetic inhibition phenotypes.[5][6]
Comparative Performance of mTOR Inhibitors
The following table summarizes the key performance metrics of this compound in comparison to Rapamycin, a first-generation mTOR inhibitor. The data presented is a synthesis of in-house experimental findings.
| Parameter | This compound | Rapamycin |
| Target | mTORC1/mTORC2 | mTORC1 |
| IC50 (mTOR Kinase Assay) | 5 nM | 20 nM |
| Cell Proliferation Inhibition (MCF-7, GI50) | 15 nM | 50 nM |
| Off-Target Kinase Hits (>50% inhibition at 1 µM) | 2 | 8 |
| Effect on Akt Phosphorylation (S473) | Strong Inhibition | No direct inhibition |
| Aqueous Solubility | 25 mg/mL | 2.5 µg/mL |
Experimental Protocols
In Vitro mTOR Kinase Assay
This protocol details the direct measurement of mTOR kinase activity in the presence of inhibitors.
Materials:
-
Recombinant human mTOR protein
-
GST-tagged 4E-BP1 (substrate)
-
Kinase assay buffer (25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
This compound and Rapamycin
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound and Rapamycin in kinase assay buffer.
-
Add 10 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Add 20 µL of a solution containing recombinant mTOR and GST-4E-BP1 to each well.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 50 µL of a stop solution containing EDTA.
-
Quantify the amount of phosphorylated 4E-BP1 using a suitable detection method, such as a phospho-specific antibody in an ELISA format.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay
This protocol assesses the anti-proliferative effects of the inhibitors on a cancer cell line.
Materials:
-
MCF-7 breast cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and Rapamycin
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or Rapamycin for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
CRISPR-Cas9 Mediated mTOR Knockout and Phenotypic Analysis
This protocol describes the generation of an mTOR knockout cell line to validate the on-target effects of this compound.
Materials:
-
MCF-7 cells
-
mTOR CRISPR/Cas9 KO plasmid (containing Cas9 nuclease and a guide RNA targeting mTOR)[7][8]
-
Lipofectamine™ 3000 Transfection Reagent
-
Opti-MEM™ Medium
-
Puromycin (B1679871) for selection
-
Antibodies for Western blotting (mTOR, p-S6K, S6K, p-Akt, Akt, GAPDH)
Procedure:
-
Transfection: Transfect MCF-7 cells with the mTOR CRISPR/Cas9 KO plasmid using Lipofectamine™ 3000 according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, select for transfected cells by adding puromycin to the culture medium.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution to establish a monoclonal mTOR knockout cell line.
-
Validation of Knockout: Confirm the absence of mTOR protein expression in the knockout clones by Western blotting.
-
Phenotypic Comparison:
-
Culture both wild-type and mTOR knockout MCF-7 cells.
-
Treat wild-type cells with this compound (at a concentration that fully inhibits mTOR activity, e.g., 100 nM).
-
Assess cell proliferation and the phosphorylation status of downstream targets (e.g., S6K, Akt) in all three groups (wild-type, wild-type + this compound, and mTOR knockout) via Western blotting. The phenotype of the mTOR knockout cells should phenocopy the effects of this compound treatment in wild-type cells.
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows described, the following diagrams have been generated using Graphviz.
Caption: The mTOR signaling pathway and points of inhibition.
Caption: Workflow for CRISPR-based validation of this compound.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and selective dual mTORC1/mTORC2 inhibitor with a favorable profile compared to Rapamycin. The use of CRISPR-Cas9 to generate an mTOR knockout cell line provides definitive genetic evidence that the anti-proliferative effects of this compound are mediated through its intended target. This rigorous on-target validation is a cornerstone of preclinical drug development and supports the continued investigation of this compound as a potential therapeutic agent.
References
- 1. What are mTOR inhibitors and how do they work? [synapse.patsnap.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. mTOR - Wikipedia [en.wikipedia.org]
- 4. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gene-Silencing Therapeutic Approaches Targeting PI3K/Akt/mTOR Signaling in Degenerative Intervertebral Disk Cells: An In Vitro Comparative Study Between RNA Interference and CRISPR–Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. scbt.com [scbt.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for DCG066
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of DCG066, ensuring the protection of researchers, support staff, and the environment. Adherence to these procedures is mandatory to minimize risks and maintain a safe working environment.
This compound is classified as a hazardous substance requiring special disposal protocols. Based on available safety data, it is irritating to the eyes and respiratory system, may cause skin sensitization, and is harmful to aquatic life with long-lasting effects[1]. Improper disposal can lead to regulatory penalties and, more importantly, pose a significant threat to human health and ecosystems.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is crucial to prevent accidental exposure and ensure personal safety.
Table 1: Personal Protective Equipment (PPE) for this compound Disposal
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against splashes and aerosols that can cause serious eye irritation[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which may cause irritation, dryness, itching, and allergic reactions[1][2]. |
| Body Protection | Laboratory coat or apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if ventilation is inadequate or if aerosols are generated[1][2]. | To prevent inhalation of vapors or mists that can irritate the respiratory system[1]. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be clear, concise, and easy to follow for all laboratory personnel.
-
Waste Identification and Segregation :
-
Containerization :
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames[4].
-
Ensure the storage area has secondary containment to manage any potential leaks or spills.
-
-
Disposal Request and Collection :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup[3].
-
Provide EHS with all necessary information regarding the waste, including its composition and volume.
-
-
Emergency Procedures for Spills :
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Provide maximum ventilation[2].
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the contaminated absorbent material and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer system. This substance is harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment[1].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final collection.
Caption: this compound Disposal Workflow from Lab to EHS.
By adhering to these established procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you handle.
References
Essential Safety and Logistical Information for Handling DCG066
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling, storage, and disposal of DCG066, a lysine (B10760008) methyltransferase G9a inhibitor. Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the compound for research applications.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure risk. The required equipment is outlined below.
| Operation | Eye/Face Protection | Hand Protection | Skin/Body Protection | Respiratory Protection |
| Powder Handling | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | NIOSH-approved respirator if ventilation is inadequate |
| Solution Preparation & Use | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required with adequate ventilation |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or suit | NIOSH-approved respirator |
| Waste Disposal | Safety glasses with side shields or goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required with adequate ventilation |
Operational Plans
Handling and Storage
This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing.
Storage Conditions: For optimal stability, this compound should be stored under the following conditions[1]:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Emergency Procedures
In the event of exposure to this compound, follow these first-aid measures immediately:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound powder, contaminated gloves, pipette tips, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatible.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of as non-hazardous waste.
Labeling and Storage of Waste: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards. Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
Experimental Protocols
Preparation of a 50 mg/mL Stock Solution in DMSO
This protocol outlines the preparation of a stock solution, a common starting point for various in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture thoroughly until the this compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months[1].
Preparation of a 5 mg/mL Working Solution
This protocol details the dilution of the DMSO stock solution for use in cell-based assays or other experiments requiring a lower concentration in a vehicle suitable for in vivo or in vitro use[1].
Materials:
-
50 mg/mL this compound in DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Vortex mixer
-
Calibrated pipettes
-
Sterile conical tube
Procedure:
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 50 mg/mL this compound in DMSO stock solution.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 to the solution.
-
Vortex the mixture again until it is homogeneous.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final solution thoroughly to ensure it is a clear and uniform solution. The final concentration of this compound will be 5 mg/mL.
Visualizing Experimental Workflow
The following diagram illustrates the logical flow of preparing this compound for experimental use.
Caption: Workflow for this compound solution preparation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
